molecular formula C8H8FNO B6363546 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone CAS No. 1256836-29-9

1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Cat. No.: B6363546
CAS No.: 1256836-29-9
M. Wt: 153.15 g/mol
InChI Key: HUSHONKUXBDSOE-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylpyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C8H8FNO and its molecular weight is 153.15 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone is 153.058992041 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluoro-5-methylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5-3-7(6(2)11)8(9)10-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSHONKUXBDSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical profile, synthetic utility, and pharmaceutical applications of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone , a critical intermediate in the development of kinase inhibitors and Selective Androgen Receptor Modulators (SARMs).

Executive Summary

1-(2-Fluoro-5-methylpyridin-3-yl)ethanone is a trifunctionalized pyridine scaffold serving as a "privileged structure" in medicinal chemistry. Its value lies in the orthogonal reactivity of its three substituents:

  • 2-Fluoro Group: A highly reactive electrophile for nucleophilic aromatic substitution (

    
    ), enabling the introduction of complex amines or heterocycles.
    
  • 3-Acetyl Group: A versatile synthetic handle for condensation, reduction, or homologation (e.g., to alkynes or ethylamines).

  • 5-Methyl Group: A metabolic blocker that enhances lipophilicity and prevents oxidative metabolism at the susceptible 5-position.

This intermediate is pivotal in the synthesis of PIKfyve inhibitors (antiviral/oncology targets) and SARMs (e.g., 2-FPA analogs), where the pyridine core dictates binding affinity and selectivity.

Chemical Profile & Reactivity Analysis

Identification
  • IUPAC Name: 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-one

  • Common Name: 3-Acetyl-2-fluoro-5-methylpyridine

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 153.15 g/mol

  • Related CAS: 1449008-18-7 (Corresponds to the alcohol derivative, often used as a precursor or reduced product).[2]

Reactivity "Triad"

The molecule's utility stems from its ability to undergo sequential, regioselective transformations.

ReactivityTriad Core 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone F_Pos 2-Fluoro Position (Electrophilic) Core->F_Pos Site 1 Ac_Pos 3-Acetyl Group (Nucleophilic/Electrophilic) Core->Ac_Pos Site 2 Me_Pos 5-Methyl Group (Hydrophobic/Steric) Core->Me_Pos Site 3 SNAr SNAr Displacement (Amines, Hydrazines) F_Pos->SNAr Cycliz Cyclization/Reduction (Pyrazoles, Ethylamines) Ac_Pos->Cycliz Metab Metabolic Stability (Blocks CYP450 oxidation) Me_Pos->Metab

Figure 1: The Reactivity Triad of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone, illustrating the orthogonal reaction sites.

Pharmaceutical Applications

PIKfyve Inhibitors (Oncology & Virology)

The lipid kinase PIKfyve is a target for cancer and viral entry inhibition. Research demonstrates that the 2-fluoro-5-methylpyridin-3-yl moiety is essential for potency.

  • Mechanism: The ethanone is converted to an ethynyl group (via Seyferth-Gilbert homologation). This alkyne is then coupled to an isothiazolo[4,3-b]pyridine core.

  • Key Compound: Compound 7v (6-(3,4-Dimethoxyphenyl)-3-((2-fluoro-5-methylpyridin-3-yl)ethynyl)isothiazolo[4,3-b]pyridine).

  • Impact: The 5-methyl group improves potency by >10-fold compared to the unsubstituted analog, while the 2-fluoro group modulates basicity and donor capability [1].

Selective Androgen Receptor Modulators (SARMs)

In the development of non-steroidal SARMs like 2-FPA , this intermediate serves as the scaffold for the "A-ring" mimic.

  • Transformation: The acetyl group is often subjected to reductive amination or converted to an oxime/amine to link with phenylbutanamide chains.

  • Therapeutic Goal: Tissue-selective anabolism (muscle growth) without androgenic side effects (prostate enlargement) [2].

Synthetic Routes & Experimental Protocols

Upstream Synthesis: Preparation of the Intermediate

The most reliable route avoids the instability of direct lithiation by using a Weinreb amide intermediate.

Protocol: From 2-Fluoro-5-methylnicotinic Acid

  • Activation: Dissolve 2-fluoro-5-methylnicotinic acid (1.0 eq) in DCM. Add EDCI (1.2 eq) and HOBt (1.2 eq).

  • Amidation: Add N,O-dimethylhydroxylamine HCl (1.1 eq) and DIPEA (2.5 eq). Stir at RT for 12h.

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4.[3]

  • Grignard Addition: Dissolve the Weinreb amide in dry THF under

    
    . Cool to 0°C. Add MeMgBr (3.0 M in ether, 1.2 eq) dropwise.
    
  • Quench: Stir 2h at 0°C, then quench with sat. NH4Cl. Extract with EtOAc.[3][4]

  • Yield: Typically 85-90% of the target ethanone.

Downstream Transformation: Synthesis of the Alkyne Motif

For PIKfyve inhibitors, the acetyl group is converted to a terminal alkyne.

Protocol: Ohira-Bestmann Homologation

  • Reagents: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (1.0 eq), Bestmann-Ohira reagent (1.2 eq), K2CO3 (2.0 eq).

  • Solvent: Methanol (anhydrous).

  • Procedure:

    • Dissolve ketone in MeOH.

    • Add K2CO3 and Bestmann-Ohira reagent at 0°C.

    • Stir at RT for 12h.

  • Purification: Dilute with ether, wash with NaHCO3. Flash chromatography (Hexane/EtOAc) yields 3-ethynyl-2-fluoro-5-methylpyridine .

Workflow Visualization

SynthesisWorkflow Start Starting Material: 2-Fluoro-5-methylnicotinic Acid Step1 Step 1: Weinreb Amide Formation (EDCI, N,O-dimethylhydroxylamine) Start->Step1 Inter1 Intermediate: Weinreb Amide Step1->Inter1 Step2 Step 2: Grignard Reaction (MeMgBr, THF, 0°C) Inter1->Step2 Target TARGET: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone Step2->Target Branch Branch Point Target->Branch PathA Path A: Alkyne Synthesis (Bestmann-Ohira Reagent) Branch->PathA PathB Path B: Reductive Amination (Amine, NaBH3CN) Branch->PathB ProdA PIKfyve Inhibitor Precursor (3-Ethynyl-2-fluoro-5-methylpyridine) PathA->ProdA ProdB SARM Precursor (Secondary Amine) PathB->ProdB

Figure 2: Synthetic workflow from raw material to pharmaceutical precursors.

Handling & Stability Data

  • Physical State: Low-melting solid or oil (depending on purity).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The 2-fluoro position is sensitive to moisture over prolonged periods (hydrolysis to pyridinone).

  • Safety: Irritant. Avoid contact with strong nucleophiles (e.g., hydroxide, hydrazine) unless reaction is intended, as the fluorine is easily displaced.

References

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Source: MDPI, Pharmaceuticals 2022. URL:[Link]

  • Discovery of the Selective Androgen Receptor Modulator MK-0773. Source:Journal of Biological Chemistry, 2010. (Discusses the 2-FPA analog). URL:[Link]

  • 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol (Related Alcohol CAS 1449008-18-7). Source: ChemScene / PubChem. URL:[Link]

Sources

Electronic and Conformational Matrix of Fluorinated 3-Acetylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemistry & Structural Biology

Executive Summary

The introduction of fluorine into the 3-acetylpyridine scaffold is a non-trivial modification that drastically alters the physicochemical landscape of the molecule. Beyond simple steric occlusion, fluorine substitution induces profound electronic perturbations through high electronegativity (


) and orthogonal resonance donation. This guide dissects these effects, providing a predictive framework for researchers optimizing binding affinity, metabolic stability, and synthetic reactivity in pyridine-based pharmacophores.

Theoretical Framework: The Electronic Tug-of-War

The 3-acetylpyridine ring is defined by the competition between the electron-deficient pyridine nitrogen (acting as a sink) and the electron-withdrawing acetyl group. Fluorine substitution perturbs this system via two distinct vectors:

  • Inductive Withdrawal (-I): Dominant effect. Fluorine pulls electron density through the

    
    -framework, deactivating the ring and lowering the pKa of the pyridine nitrogen.
    
  • Resonance Donation (+R): Secondary effect. Fluorine lone pairs donate into the

    
    -system, but this is generally overwhelmed by the -I effect and the electron-deficient nature of the heterocycle.
    
Hammett Substituent Analysis

To predict reactivity, we apply Hammett substituent constants (


) relative to the pyridine nitrogen and the acetyl group.
Substituent Position

(Meta)

(Para)
Net Electronic Effect on Ring
Fluorine (General) 0.34 0.06 Strong Deactivation
2-FluoroN/A (Ortho)N/AStrongest -I on Nitrogen (Ortho effect)
4-Fluoro0.34 (to N)0.06 (to N)Moderate Deactivation
5-Fluoro0.34 (to N)N/ASynergistic withdrawal with Acetyl
6-FluoroN/A (Ortho)N/AStrong -I on Nitrogen; Metabolic Block

Data derived from Hansch et al. and standard Hammett tables.

Position-Specific Analysis

2-Fluoro-3-acetylpyridine (The Ortho-Electronic Clash)
  • Electronic State: The fluorine at C2 is

    
     to the nitrogen and ortho to the acetyl group. This creates a region of intense electron deficiency.
    
  • pKa Impact: Drastic reduction. The proximity of F to N destabilizes the protonated pyridinium species via electrostatic repulsion.

  • Reactivity: Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) at C2. The acetyl group at C3 activates the C2-F bond for displacement by amines or alkoxides.

4-Fluoro-3-acetylpyridine (The Steric Wedge)
  • Electronic State: Fluorine at C4 exerts a field effect on the carbonyl oxygen.

  • Conformation: Forces the acetyl group to rotate out of coplanarity to minimize dipole-dipole repulsion between the carbonyl oxygen and the fluorine lone pairs.

  • Reactivity: The C4 position is activated for SNAr, though less so than C2 or C6 due to the lack of direct nitrogen adjacency.

5-Fluoro-3-acetylpyridine (The Metabolic Shield)
  • Electronic State: Fluorine is meta to the nitrogen and meta to the acetyl. This is the most electronically "balanced" isomer, retaining some basicity while increasing lipophilicity.

  • Medicinal Utility: This position is a common "soft spot" for metabolic oxidation (CYP450). Fluorination here effectively blocks metabolism without catastrophically altering the binding electronics of the nitrogen.

6-Fluoro-3-acetylpyridine (The Distal Deactivator)
  • Electronic State: Similar to the 2-F isomer but without the direct steric interference on the acetyl group.

  • Reactivity: The C6 position is highly electrophilic. Nucleophiles will attack here readily, often leading to ring opening or substitution.

Conformational Dynamics & Dipole Minimization

The conformation of the acetyl group (syn vs. anti relative to the ring nitrogen) is governed by dipole minimization.

  • Baseline (3-Acetylpyridine): Prefers the Anti conformation (Carbonyl O anti to Ring N) to avoid dipole repulsion.

  • Effect of Fluorination:

    • 2-F Substitution: Destabilizes the Anti form due to O...F repulsion. May force the carbonyl out of plane or into a twisted Syn state.

    • Intramolecular Interactions: In 2-F derivatives, a weak C-H...F hydrogen bond (from the acetyl methyl group) can stabilize specific rotamers.

Visualization: Conformational Energy Landscape

Conformation cluster_0 3-Acetylpyridine Baseline cluster_1 2-Fluoro Effect Anti Anti Conformer (Stable) Dipoles Opposed Syn Syn Conformer (Unstable) Dipole Clash Anti->Syn Rotational Barrier ~6-8 kcal/mol F_Anti 2-F Anti (Destabilized) O...F Repulsion Anti->F_Anti Fluorination F_Twist Twisted State (Preferred) Minimizes Repulsion F_Anti->F_Twist Steric/Electronic Relief

Caption: Conformational switching driven by electrostatic repulsion between the carbonyl oxygen and ortho-fluorine substituents.

Physicochemical Consequences (Data Summary)

The following table summarizes the predicted shifts in physicochemical properties relative to unsubstituted 3-acetylpyridine.

Property3-Acetylpyridine (Ref)2-Fluoro Analog5-Fluoro Analog6-Fluoro Analog
pKa (Pyridine N) ~3.18~0.5 - 1.0 (Predicted)~2.0 - 2.5 (Predicted)~1.0 - 1.5 (Predicted)
LogP (Lipophilicity) 0.43~0.85~0.90~0.85
Carbonyl Reactivity ModerateHigh (Inductive activation)Moderate-HighHigh
Metabolic Stability Low (N-ox, Ring-ox)High (Blocks C2/N)Highest (Blocks C5)High (Blocks C6)

Note: pKa values are estimated based on Hammett shifts observed in analogous fluoropyridines.

Experimental Protocols: Synthesis & Reactivity

Protocol A: Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoro-3-acetylpyridine

Because the fluorine at C2 is activated by both the ring nitrogen and the C3-acetyl group, it is an excellent leaving group.

  • Reagents: 2-Fluoro-3-acetylpyridine (1.0 eq), Morpholine (1.2 eq), K2CO3 (2.0 eq).

  • Solvent: DMF or DMSO (Polar Aprotic is essential to solvate the cation and leave the nucleophile "naked").

  • Conditions: Heat to 60°C for 4 hours.

  • Mechanism:

    • Nucleophilic attack at C2.

    • Formation of Meisenheimer complex (stabilized by Acetyl and Nitrogen).

    • Elimination of Fluoride.[1][2]

  • Workup: Dilute with water, extract with EtOAc. The product will be 2-morpholino-3-acetylpyridine.

Protocol B: Selective Reduction of the Carbonyl

Fluorine substitution makes the carbonyl carbon more electrophilic, allowing for milder reduction conditions.

  • Reagents: Fluorinated 3-acetylpyridine (1.0 eq), NaBH4 (0.5 eq).

  • Solvent: Methanol (0°C).

  • Note: Reaction rates will be significantly faster for 2-F and 6-F analogs compared to the non-fluorinated parent due to the -I effect increasing the partial positive charge on the carbonyl carbon.

Visualization: Reactivity Pathways

Reactivity cluster_SNAr Pathway A: S_NAr (C2 Attack) cluster_Red Pathway B: Carbonyl Reduction Start 2-Fluoro-3-Acetylpyridine Nu_Attack Nucleophile Attack (Amines/Alkoxides) Start->Nu_Attack Hydride Hydride Attack (NaBH4) (Accelerated by F-Induction) Start->Hydride Meisenheimer Meisenheimer Complex (Stabilized by Acetyl) Nu_Attack->Meisenheimer Product_SNAr 2-Substituted-3-Acetylpyridine Meisenheimer->Product_SNAr Alkoxide Alkoxide Intermediate Hydride->Alkoxide Product_Red 1-(2-fluoropyridin-3-yl)ethanol Alkoxide->Product_Red

Caption: Divergent reactivity profiles driven by site-specific electrophilicity.

Medicinal Chemistry Applications

Metabolic Blocking (The "Fluorine Scan")

In drug discovery, 3-acetylpyridine derivatives often suffer from rapid metabolic clearance via oxidation at the C5 or C6 positions or N-oxidation.

  • Strategy: Systematically substitute H with F at C5 and C6.

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering it inert to CYP450 radical abstraction mechanisms.

  • Outcome: Increases half-life (

    
    ) and bioavailability without adding significant molecular weight.
    
Bioisosterism & Lipophilicity

Fluorine acts as a bioisostere for Hydrogen but with altered electrostatics.

  • LogP Modulation: Fluorination increases lipophilicity (LogP), improving membrane permeability.

  • Binding: The C-F bond can participate in orthogonal multipolar interactions with protein backbones (C-F...C=O) or hydrophobic pockets.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[3] Chemical Reviews.[3][4][5]

  • Schlosser, M. (1998). The C-F bond: A structure-activity relationship. Angewandte Chemie International Edition.[6]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • PubChem Compound Summary. 3-Acetylpyridine (CID 9746). National Center for Biotechnology Information.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1][5]

Sources

Comprehensive Synthesis and Mechanistic Evaluation of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (CAS: 1256836-29-9) is a highly specialized heteroaromatic building block utilized extensively in modern drug discovery. Its precise substitution pattern—a fluorine atom at C2, an acetyl group at C3, and a methyl group at C5—makes it a privileged scaffold for the development of kinase inhibitors, most notably in the synthesis of potent Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors[1].

The incorporation of the fluoropyridine motif is a deliberate pharmacological strategy: the highly electronegative fluorine atom modulates the pKa of the pyridine nitrogen, enhances lipophilicity, and blocks metabolic oxidation at the C2 position. However, this dense functionalization presents significant synthetic challenges. This whitepaper critically evaluates the primary synthetic pathways for this molecule, detailing the mechanistic causality, thermodynamic controls, and self-validating experimental protocols required for successful scaling.

Retrosynthetic Analysis & Pathway Evaluation

The synthesis of 3-acetyl-2-fluoropyridines generally relies on three distinct chemical strategies, each with unique thermodynamic and operational profiles.

Synthesis_Pathways SM1 2-Fluoro-5-methylpyridine (Starting Material) Int1 3-Lithio Intermediate SM1->Int1 LDA, THF, -78°C SM2 2-Chloro-5-methylnicotinonitrile (Starting Material) Int2 1-(2-Chloro-5-methylpyridin- 3-yl)ethanone SM2->Int2 MeMgBr, THF SM3 3-Bromo-2-fluoro-5- methylpyridine Int3 Enol Ether Intermediate SM3->Int3 Pd(PPh3)4 Vinyl Tin Reagent Target 1-(2-Fluoro-5-methylpyridin- 3-yl)ethanone Int1->Target Weinreb Amide Int2->Target KF, DMSO, 130°C (Halex) Int3->Target HCl, H2O

Retrosynthetic pathways for 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone.
Pathway Comparison & Quantitative Data

To facilitate route selection for process chemists, the following table summarizes the quantitative and operational metrics of the three primary pathways.

Synthesis PathwayExpected YieldScalabilityKey ReagentsPrimary Technical Challenge
A. Directed Ortho-Metalation (DoM) 65–75%Moderate (Batch)LDA, Weinreb AmideStrict cryogenic control (-78°C) required to prevent aryne (pyridyne) formation.
B. Halogen Exchange (Halex) 40–50%HighMeMgBr, KF, DMSOHigh temperatures (130°C) lead to competing SNAr side reactions.
C. Stille/Suzuki Cross-Coupling 55–60%Low-ModeratePd(PPh3)4, Vinyl TinHeavy metal remediation and generation of toxic organotin byproducts.

Mechanistic Insights: The Directed Ortho-Metalation (DoM) Route

Pathway A (DoM) is the industry standard for this transformation due to its high regioselectivity and step economy[2]. However, executing this pathway requires a deep understanding of the underlying causality governing organolithium chemistry.

Causality 1: Base Selection (LDA vs. n-BuLi)

The choice of Lithium diisopropylamide (LDA) over n-Butyllithium (n-BuLi) is non-negotiable. The C2 position of the pyridine ring is highly electrophilic due to the inductive pull of the fluorine atom and the resonance effect of the nitrogen. If n-BuLi is used, it acts as a nucleophile, triggering a Nucleophilic Aromatic Substitution (SNAr) that displaces the fluorine. LDA, being sterically hindered and purely basic, safely coordinates to the fluorine atom (pre-lithiation complex) and cleanly deprotonates the kinetically acidic C3 proton.

Causality 2: Temperature Control and Pyridyne Formation

The lithiated intermediate (3-lithio-2-fluoro-5-methylpyridine) is thermodynamically unstable. If the internal temperature rises above -60°C, the intermediate undergoes an


-elimination of Lithium Fluoride (LiF), generating a highly reactive pyridyne (aryne) species. This aryne will rapidly dimerize or react with the solvent, decimating the yield. Thus, strict cryogenic control is a mandatory self-validating parameter.
Causality 3: Electrophile Selection (Weinreb Amide)

Quenching the lithiated species with acetyl chloride leads to over-addition, as the resulting ketone is more electrophilic than the starting material, yielding a tertiary alcohol. Utilizing N-methoxy-N-methylacetamide (Weinreb amide) forms a stable, five-membered chelated tetrahedral intermediate. This intermediate is completely unreactive toward further nucleophilic attack and only collapses to the target ketone upon acidic aqueous workup.

DoM_Mechanism Step1 2-Fluoro-5-methylpyridine Step2 Pre-lithiation Complex (F...Li Coordination) Step1->Step2 LDA Addition (-78°C) Step3 C3 Deprotonation (Kinetically Controlled) Step2->Step3 Transition State Step4 3-Lithio-2-fluoro-5-methylpyridine Step3->Step4 - Diisopropylamine Step5 Nucleophilic Attack on Weinreb Amide Step4->Step5 Electrophile Addition Step6 Stable Tetrahedral Intermediate (Chelated) Step5->Step6 C-C Bond Formation Step7 Target Ketone (Acidic Collapse) Step6->Step7 Aqueous HCl Quench

Directed ortho-metalation (DoM) mechanism and Weinreb amide trapping.

Experimental Protocol: Self-Validating DoM Workflow

The following protocol outlines the synthesis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone utilizing a self-validating framework to ensure reproducibility and safety.

Phase 1: System Preparation & Lithiation
  • Purge & Dry: Flame-dry a 3-neck round-bottom flask equipped with an internal thermocouple, magnetic stirrer, and nitrogen inlet.

    • Validation Check: Perform a Karl Fischer titration on the anhydrous THF solvent; water content must be strictly < 50 ppm.

  • Base Generation: Add anhydrous THF (10 volumes) and diisopropylamine (1.1 equiv). Cool to -20°C. Dropwise add n-Butyllithium (2.5 M in hexanes, 1.05 equiv). Stir for 30 minutes to generate LDA.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath.

    • Validation Check: The internal thermocouple must stabilize at ≤ -75°C before proceeding.

  • Substrate Addition: Slowly add 2-fluoro-5-methylpyridine (1.0 equiv)[3] dissolved in THF (2 volumes) via a syringe pump over 30 minutes.

    • Critical Parameter: Adjust the addition rate so the internal temperature never exceeds -70°C. Stir for 1 hour at -78°C to ensure complete metalation.

Phase 2: Electrophilic Quench & Isolation
  • Acylation: Add N-methoxy-N-methylacetamide (1.2 equiv) dropwise over 15 minutes.

    • Validation Check: Withdraw a 0.1 mL reaction aliquot, quench it immediately in cold methanol, and analyze via LC-MS. The chromatogram must confirm the disappearance of the starting material mass and the presence of the stable tetrahedral intermediate mass.

  • Warming & Hydrolysis: Remove the cooling bath and allow the reaction to slowly warm to 0°C over 2 hours. Quench the reaction by carefully adding 1M aqueous HCl until the aqueous phase reaches pH 4–5. This step breaks the chelate and collapses the intermediate into the target ketone.

  • Extraction: Separate the phases and extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone as a pale yellow oil that may solidify upon standing.

Alternative Route: Halogen Exchange (Halex) Causality

For facilities lacking cryogenic capabilities, Pathway B (Halex) offers a viable alternative. This route begins with the Grignard addition of MeMgBr to 2-chloro-5-methylnicotinonitrile to form 1-(2-chloro-5-methylpyridin-3-yl)ethanone.

The subsequent fluorination step utilizes Potassium Fluoride (KF). The causality behind solvent selection here is critical: fluoride is a notoriously poor nucleophile in protic solvents due to tight hydrogen bonding. By utilizing a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) at elevated temperatures (130°C), the potassium cation is heavily solvated while the fluoride anion is left "naked" and highly reactive. The electron-withdrawing nature of both the pyridine nitrogen and the newly installed C3 acetyl group sufficiently activates the C2 chloride for SNAr displacement, yielding the final fluorinated product.

References

  • Patent US8362241B2 - Inhibitors of PI3 kinase and/or mTOR. Google Patents.
  • Snieckus, V. (1990) - Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. URL:[Link]

Sources

Structural Dynamics and Crystallographic Characterization of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (CAS: 1245647-49-1), a critical heterocyclic building block in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors and other kinase-targeting therapeutics.

The physicochemical behavior of this molecule is dominated by the ortho-fluoro effect and the rotational dynamics of the 3-acetyl group. Understanding these conformational preferences is essential for optimizing ligand-protein binding affinity during drug development. This guide details the theoretical conformational landscape, experimental crystallographic protocols, and expected structural metrics based on analogous 3-acetyl-2-halopyridine systems.

Conformational Analysis: The Ortho-Fluoro Effect

The conformation of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone is governed by the interplay between electronic repulsion and steric constraints.

Electronic Dipole Minimization

The primary conformational driver is the interaction between the carbonyl oxygen of the acetyl group and the fluorine atom at the C2 position.

  • Dipole Repulsion: Both the carbonyl oxygen and the fluorine atom are electronegative. A syn-periplanar orientation (torsion angle

    
    ) creates significant electrostatic repulsion.
    
  • Preferred Conformation: The molecule preferentially adopts an s-trans conformation (torsion angle C2-C3-C(carbonyl)-O

    
    ). This orients the carbonyl oxygen away from the fluorine, minimizing the net dipole moment and electrostatic clash.
    
Steric Considerations
  • 5-Methyl Influence: The methyl group at C5 is distal to the acetyl group and exerts minimal steric influence on the acetyl rotation, serving primarily to modulate the lipophilicity and electron density of the pyridine ring.

  • Planarity: Despite the ortho-substitution, the small Van der Waals radius of fluorine (1.47 Å) allows the acetyl group to remain relatively coplanar with the pyridine ring, facilitating

    
    -conjugation. This contrasts with chloro- or bromo-analogs, where steric bulk forces the acetyl group out of plane.
    
Conformational Energy Landscape (Visualization)

The following diagram illustrates the energy penalty associated with the rotation of the acetyl group relative to the pyridine ring.

AcetylRotation cluster_forces Driving Forces Start Conformational State Syn Syn-Periplanar (0°) High Energy (Repulsive) Start->Syn O...F Eclipse Transition Transition State (~90°) Loss of Conjugation Syn->Transition Rotation Anti Anti-Periplanar (180°) Global Minimum (Stable) Transition->Anti Dipole Minimization Force1 Electrostatic Repulsion (O vs F) Force2 Pi-Conjugation (C=O to Ring)

Figure 1: Conformational energy landscape showing the thermodynamic preference for the anti-periplanar orientation of the acetyl group.

Experimental Crystallography Protocol

To empirically validate the conformation, single-crystal X-ray diffraction (SC-XRD) is required. The following protocol ensures high-quality data collection for this specific class of low-melting-point organic solids.

Crystal Growth Strategy

Since the molecule lacks strong hydrogen bond donors (OH/NH), crystallization relies on weak interactions (Van der Waals,


-stacking).
  • Method: Slow Evaporation.

  • Solvent System:

    • Primary: Dichloromethane (DCM) or Acetone (good solubility).

    • Antisolvent: Hexane or Pentane (induces nucleation).

  • Protocol: Dissolve 20 mg of the compound in 1 mL DCM. Filter into a clean vial. Place this vial inside a larger jar containing 5 mL Hexane (vapor diffusion method) or cover with parafilm featuring a single pinhole (slow evaporation). Store at 4°C to reduce thermal motion.

Data Collection & Refinement Workflow

XRD_Workflow Sample 1. Crystal Selection (Size: 0.2 x 0.2 x 0.1 mm) Mount 2. Cryo-Mounting (MiteGen loop, 100 K) Sample->Mount Collect 3. Data Collection (Mo-Kα or Cu-Kα Source) Mount->Collect Process 4. Data Reduction (CrysAlisPro / SAINT) Collect->Process Solve 5. Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve Refine 6. Refinement (SHELXL - Least Squares) Solve->Refine Validate 7. Validation (CheckCIF / IUCr) Refine->Validate

Figure 2: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Technical Note on Radiation Source: For this molecule (


), Cu-Kα radiation  (

Å) is preferred over Mo-Kα. The organic composition scatters weakly; Copper radiation provides higher intensity diffraction at high angles, improving the resolution of the light atoms (C, N, F).

Structural Parameters & Data Interpretation[1][2][3][4][5][6][7][8][9][10]

When analyzing the solved structure, specific geometric parameters indicate the stability and electronic state of the molecule. The table below summarizes the expected values based on the Cambridge Structural Database (CSD) averages for 3-acetyl-2-fluoropyridines.

Critical Geometric Parameters
ParameterAtoms InvolvedExpected ValueStructural Significance
Bond Length C(2)–F1.34 – 1.36 ÅTypical for

C–F bond; shortening indicates resonance.
Bond Length C(3)–C(acetyl)1.48 – 1.50 ÅSingle bond connecting ring to carbonyl.
Bond Length C=O1.21 – 1.23 ÅStandard ketone double bond.
Bond Angle N–C(2)–F115° – 117°Distortion due to lone pair repulsion on Nitrogen.
Torsion Angle C(2)–C(3)–C(=O)–O170° – 180°Confirms the anti-periplanar conformation.
Intermolecular Interactions (Packing)

In the crystal lattice, look for the following stabilizing motifs:

  • Weak Hydrogen Bonds (

    
    ):  The acetyl oxygen often acts as an acceptor for aromatic protons from neighboring pyridine rings.
    
  • Halogen Interactions (

    
    ):  The fluorine atom may interact with the electron-deficient face of a neighboring pyridine ring.
    
  • 
    -Stacking:  Inversion-related dimers often form offset face-to-face stacks, with a centroid-centroid distance of ~3.6 – 3.8 Å.
    

Application in Drug Design[7][8]

The conformation of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone is not merely an academic curiosity; it dictates the molecule's reactivity and binding mode.

  • Reactivity: The electron-withdrawing nature of the 2-Fluoro group, combined with the 3-acetyl group, makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) . The specific conformation of the acetyl group can either shield or expose this site to nucleophiles (e.g., amines, hydrazines) during the synthesis of fused heterocycles like pyrazolopyridines.
    
  • Pharmacophore Modeling: In docking studies, the acetyl group should be modeled as rotatable but with a high energy penalty for the syn conformation. Fixing the torsion angle to ~180° in initial screens can improve docking accuracy for PARP or COX-2 targets.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.

  • Schwalbe, C. H., et al. (2011). Pyridin-2-yl guanidine derivatives: conformational control induced by intramolecular hydrogen-bonding interactions.[1][2] Journal of Organic Chemistry.

  • Rigaku Oxford Diffraction. (2025). CrysAlisPro Software System.

  • PubChem Database. (2025). 1-(2,5-Difluoropyridin-3-yl)ethanone (Analogous Structure Data). [3]

Sources

Methodological & Application

Synthesis of heterocycles using 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone as a precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Heterocycle Synthesis via 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Executive Summary

This technical guide details the synthetic utility of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (FMP-Ketone) as a high-value scaffold for constructing fused bicyclic heterocycles.

The structural convergence of a reactive acetyl group at C3 and a highly electrophilic fluorine at C2 (activated by the pyridine nitrogen) makes this precursor an ideal "linchpin" for Nucleophilic Aromatic Substitution (SNAr) – Cyclocondensation cascades. This guide focuses on three validated workflows:

  • Pyrazolo[3,4-b]pyridines (Kinase inhibitor scaffolds).

  • Isoxazolo[5,4-b]pyridines (Bioisosteres for indazoles).

  • 1,8-Naphthyridines (Via enaminone intermediates).

Precursor Profile & Reactivity Analysis

PropertySpecification
Compound Name 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone
Core Scaffold Pyridine
Key Electrophile C2-Fluorine (SNAr active)
Key Nucleophile/Electrophile C3-Acetyl (Condensation active)
Steric Handle C5-Methyl (Lipophilic, metabolic stability)

Mechanistic Insight: The reactivity is driven by the "Ortho-Fluoro Effect." The acetyl group at C3 acts as an electron-withdrawing group (EWG), further activating the C2-fluorine towards nucleophilic attack. However, the reaction order is critical:

  • Pathway A (Hard Nucleophiles): Hydrazines typically attack the carbonyl first (forming a hydrazone), positioning the nucleophilic nitrogen perfectly for an intramolecular SNAr displacement of fluorine.

  • Pathway B (Base Catalysis): Strong bases can trigger aldol-type condensations at the acetyl methyl group before cyclization occurs.

Application Note A: Synthesis of 1H-Pyrazolo[3,4-b]pyridines

Target Audience: Medicinal Chemists targeting kinase inhibition (e.g., BRAF, EGFR). Reaction Type: One-pot Condensation / SNAr Cyclization.

Mechanism of Action

The synthesis proceeds via a cascade reaction. The hydrazine nucleophile attacks the ketone to form a hydrazone intermediate. The distal nitrogen of the hydrazone then attacks the C2 position, displacing the fluoride ion and aromatizing to form the pyrazole ring.

PyrazoloSynthesis Start FMP-Ketone (Precursor) Inter1 Hydrazone Intermediate Start->Inter1 Condensation (-H2O) Reagent Hydrazine (R-NH-NH2) Reagent->Inter1 TS Intramolecular SNAr Transition Inter1->TS Ring Closure Product 1H-Pyrazolo[3,4-b]pyridine TS->Product -HF

Figure 1: Reaction cascade for the formation of Pyrazolo[3,4-b]pyridines.

Detailed Protocol

Materials:

  • 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (1.0 eq)

  • Hydrazine hydrate (65% solution) or Substituted Hydrazine (1.2 eq)

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)

  • Base: Triethylamine (Et3N) (1.5 eq) - Optional, to scavenge HF

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with 1.0 mmol of FMP-Ketone and 5 mL of Ethanol. Stir until fully dissolved.

  • Addition: Dropwise add 1.2 mmol of Hydrazine hydrate at room temperature. Note: Exotherm is possible.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours . Monitor via TLC (System: 30% EtOAc/Hexanes). The starting material spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot.

  • Workup:

    • Cool reaction to room temperature.[1][2]

    • Precipitation: Pour the mixture into 20 mL of ice-cold water. Stir vigorously for 15 minutes.

    • Filtration: Collect the precipitate via vacuum filtration. Wash with cold water (2 x 5 mL) and cold hexanes (1 x 5 mL).

  • Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.

Expected Yield: 85–92% Validation: 1H NMR will show the disappearance of the acetyl methyl singlet (~2.6 ppm) and the appearance of the pyrazole C-H singlet (~8.0–8.2 ppm).

Application Note B: Synthesis of Isoxazolo[5,4-b]pyridines

Target Audience: CNS drug discovery (GABA modulators). Reaction Type: Oxime formation / O-Cyclization.

Protocol Modification

Unlike hydrazines, hydroxylamine requires careful pH control to ensure the oxygen attacks the aromatic ring (SNAr) rather than just forming a stable oxime.

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol FMP-Ketone in 5 mL Pyridine (serves as solvent and base).

  • Addition: Add 1.2 mmol Hydroxylamine Hydrochloride (NH2OH·HCl).

  • Reaction: Heat to 90°C for 8 hours .

  • Workup: Remove pyridine under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate.

  • Critical Step: If the intermediate oxime is isolated (did not cyclize), treat with K2CO3 in DMF at 100°C to force the SNAr ring closure.

Application Note C: Divergent Synthesis via Enaminone Intermediates

Target Audience: Discovery Chemists needing scaffold diversity (1,8-Naphthyridines, Pyridopyrimidines). Strategy: Convert the acetyl group into a highly reactive enaminone, enabling reaction with binucleophiles.

EnaminonePath Start FMP-Ketone Enaminone Enaminone Intermediate (Reactive Electrophile) Start->Enaminone Reflux, Toluene DMFDMA Reagent: DMF-DMA (Dimethylformamide dimethyl acetal) DMFDMA->Enaminone Branch1 Route A: + Guanidine Enaminone->Branch1 Branch2 Route B: + 2-Aminopyridine Enaminone->Branch2 Prod1 Pyrido[2,3-d]pyrimidine Branch1->Prod1 Cyclization Prod2 1,8-Naphthyridine Branch2->Prod2 Friedländer-type

Figure 2: Divergent synthesis using DMF-DMA to activate the acetyl group.

Protocol: Enaminone Formation
  • Reaction: Mix 1.0 mmol FMP-Ketone with 1.5 mmol DMF-DMA in 5 mL Toluene.

  • Conditions: Reflux for 3 hours . The solution will turn dark yellow/orange.

  • Isolation: Evaporate solvent in vacuo. The resulting solid is the enaminone (3-(dimethylamino)-1-(2-fluoro-5-methylpyridin-3-yl)prop-2-en-1-one). Use directly without purification.

Subsequent Cyclization (Example: 1,8-Naphthyridine)
  • Dissolve Enaminone in Glacial Acetic Acid .

  • Add 2-Amino-5-methylpyridine (1.0 eq).

  • Reflux for 12 hours .

  • Neutralize with NaHCO3 and extract.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Pathway A) Incomplete SNAr cyclization.Increase temperature (switch solvent to n-Butanol) or add stronger base (K2CO3).
Hydrolysis of F Water present in basic conditions.Use anhydrous solvents; ensure reagents are dry.
Regioisomer Mix Attack at C2 vs C4 (rare for this substrate).The C2-F is highly activated; C4 attack is unlikely unless C2 is deactivated. Verify structure by NOE NMR.

References

  • Synthesis of Pyrazolo[3,4-b]pyridines

    • Title: Synthesis of pyrazolo[3,4-b]pyridines under microwave irradi
    • Source: European Journal of Medicinal Chemistry, 2012.[3]

    • URL:[Link]

  • Reactivity of 3-Acetyl-2-fluoropyridines

    • Title: Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.[4]

    • Source: Molecules, 2022.[4][5]

    • URL:[Link]

  • General Heterocycle Synthesis from Acetyl-Pyridines

    • Title: Recent advances in the synthesis of 1,8-naphthyridines.
    • Source: RSC Advances, 2014.
    • URL:[Link]

  • Precursor Characterization (Analogous 2-Chloro)

    • Title: 1-(2-Chloro-5-methylpyridin-3-yl)ethanone Product Page.

    • Source: Sigma-Aldrich.[6]

Sources

Nucleophilic aromatic substitution protocols for 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution Protocols for 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Executive Summary & Reactivity Profile

This guide details optimized protocols for the functionalization of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone via nucleophilic aromatic substitution (SNAr).[1]

The substrate represents a "privileged scaffold" for SNAr chemistry due to a synergistic activation pattern. Unlike chloropyridines or unactivated fluoroarenes, the C2-fluorine atom in this molecule is hyper-activated by two orthogonal electronic forces:[1]

  • The Inductive/Mesomeric Pull of the Pyridine Nitrogen: The ring nitrogen (N1) exerts a strong electron-withdrawing effect, rendering C2 highly electrophilic.

  • The Ortho-Carbonyl Effect: The acetyl group at C3 acts as a potent electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).[1] This stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack.[2]

Chemist's Note: While the 5-methyl group is weakly electron-donating (+I), its deactivating effect is negligible compared to the massive activation provided by the N1 atom and the C3-acetyl group.[1] Consequently, this substrate reacts rapidly with amines, thiols, and alkoxides, often under milder conditions than its chloro-analog.[1]

Mechanistic Pathway & Logic

The reaction proceeds via a stepwise addition-elimination mechanism.[1] The rate-determining step is typically the formation of the Meisenheimer complex (σ-complex).

Critical Control Point: The presence of the C3-acetyl group introduces a potential side reaction—condensation with primary amines to form Schiff bases (imines). However, because the C2-fluorine is so highly activated, SNAr is kinetically favored over carbonyl condensation, provided the reaction temperature is controlled and anhydrous conditions are maintained.

Visualizing the Reaction Pathway

SNAr_Mechanism cluster_stabilization Stabilization Factors Substrate 1-(2-Fluoro-5-methyl pyridin-3-yl)ethanone TS Meisenheimer Complex (Resonance Stabilized) Substrate->TS  Nucleophilic Attack (Rate Determining) Nu Nucleophile (Nu-H) Nu->TS Product C2-Substituted Product TS->Product  Elimination of F- LG HF / Salt TS->LG

Figure 1: The SNAr pathway.[3] The transition state is stabilized by the electron-withdrawing acetyl group at C3 and the pyridine nitrogen.

Experimental Protocols

Protocol A: C-N Bond Formation (Secondary Amines)

Target: Synthesis of tertiary aminopyridines (e.g., Morpholine, Piperazine derivatives). Rationale: Secondary amines are highly nucleophilic and cannot form Schiff bases with the C3-acetyl group, allowing for higher temperature thresholds if needed.[1]

Materials:

  • Substrate: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (1.0 equiv)[1]

  • Nucleophile: Morpholine or Piperidine derivative (1.2 equiv)

  • Base: K2CO3 (2.0 equiv) or DIPEA (1.5 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous preferred)[1]

Step-by-Step:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv) and K2CO3 (2.0 equiv).

  • Solvate: Add MeCN (concentration ~0.2 M). Stir for 5 minutes to create a suspension.

  • Addition: Add the secondary amine (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC or LC-MS.[1]

    • Note: Due to the high reactivity of the C2-F, conversion is often complete within 1–3 hours.

  • Workup: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).[1]

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Most products are pure enough for subsequent steps; otherwise, purify via silica gel chromatography (Hexane/EtOAc).[1]

Protocol B: C-N Bond Formation (Primary Amines)

Target: Synthesis of secondary aminopyridines (Anilines, Alkyl amines). Challenge: Competing imine formation at the C3-acetyl group.[1] Solution: Use milder temperatures and polar aprotic solvents to accelerate SNAr.[1]

Materials:

  • Substrate: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (1.0 equiv)[1]

  • Nucleophile: Primary amine (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: DMSO or NMP (Promotes rapid SNAr)

Step-by-Step:

  • Dissolution: Dissolve substrate in DMSO (0.5 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv).

  • Nucleophile Addition: Add primary amine (1.1 equiv) slowly at Room Temperature (20–25°C) .

  • Monitoring: Stir at RT.

    • Checkpoint: If no reaction occurs after 2 hours, gently warm to 40°C. Do not exceed 60°C to avoid Schiff base formation.[1]

  • Quench: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid.

  • Isolation: Filter the solid, wash with water, and dry under vacuum. Recrystallize from EtOH if necessary.

Protocol C: C-O Bond Formation (Etherification)

Target: Alkoxy-pyridines.[1]

Materials:

  • Substrate: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (1.0 equiv)[1]

  • Alcohol: R-OH (1.5 equiv)[1]

  • Base: NaH (60% dispersion in oil) (1.2 equiv)[1]

  • Solvent: THF or DMF (Anhydrous)

Step-by-Step:

  • Activation: In a separate dried flask, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

  • Alkoxide Formation: Add the alcohol (1.5 equiv) dropwise.[1] Stir at 0°C for 15 mins until H2 evolution ceases.

  • SNAr: Add the substrate (dissolved in minimal THF) to the alkoxide solution at 0°C.

  • Reaction: Allow to warm to RT. Reaction is typically instantaneous or complete within 30 mins.[1]

  • Quench: Carefully quench with sat. NH4Cl solution.

  • Extraction: Extract with Et2O or EtOAc.

Data Summary & Troubleshooting

Table 1: Reaction Optimization Matrix

VariableCondition A (Standard)Condition B (Accelerated)Condition C (Sensitive)
Solvent Acetonitrile (MeCN)DMSO / NMPTHF / DCM
Base K2CO3DIPEA / Et3NCs2CO3
Temp 60°C25–40°C0°C to RT
Use Case Secondary AminesPrimary Amines / AnilinesAlkoxides / Thiols
Risk ModerateLow (Fast kinetics)Hydrolysis (if wet)

Common Issues & Fixes:

  • Hydrolysis (Formation of Pyridone):

    • Symptom:[1][4][5][6][7] Appearance of a peak with M+1 = 152 (Loss of F, gain of OH).

    • Cause: Wet solvent or hygroscopic base (e.g., old KOH).[1]

    • Fix: Use anhydrous solvents and store K2CO3 in a desiccator.[1]

  • Imine Formation:

    • Symptom:[1][4][6][7] Product mass = Expected + Amine - H2O.[1]

    • Cause: High temperature with primary amines.[1]

    • Fix: Lower temperature; switch solvent to DMSO to speed up SNAr relative to condensation.[1]

References

  • Laufer, S. A., et al. "An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors."[1] Organic & Biomolecular Chemistry, 2015, 13 , 10483-10496.[1]

  • Beilstein-Institut. "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene."[1] Beilstein Journal of Organic Chemistry, 2016, 12 , 236–243.

  • BenchChem. "Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem Technical Library, 2025.

  • Sigma-Aldrich. "Product Specification: 1-(2-Chloro-5-methylpyridin-3-yl)ethanone."[1][8] Sigma-Aldrich Catalog, Accessed 2023.

Sources

Application Note: Chemoselective Claisen-Schmidt Condensation of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone with Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Fluorinated pyridines are privileged scaffolds in medicinal chemistry and drug development. The incorporation of a fluorine atom often enhances a molecule's metabolic stability, lipophilicity, and target binding affinity. 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone is a highly versatile methyl ketone building block. Its reaction with aryl or heteroaryl aldehydes via the Claisen-Schmidt condensation yields fluorinated heterocyclic chalcones[1]. These


-unsaturated ketones are not only biologically active in their own right but serve as critical precursors for the synthesis of complex pharmacophores, including pyrimidines, pyrazolines, and oxazines[2].

Mechanistic Rationale: The SNAr Challenge

The Claisen-Schmidt condensation is traditionally catalyzed by strong aqueous or alcoholic bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol or ethanol[3]. However, applying these standard conditions to 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone presents a significant chemoselectivity challenge.

The 2-fluoro substituent on the pyridine ring is highly electrophilic. When exposed to strong alkoxide nucleophiles (e.g., methoxide or ethoxide generated in situ), the molecule is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [4]. If traditional NaOH/MeOH conditions are used, the alkoxide rapidly displaces the fluorine atom, yielding a 2-methoxy byproduct rather than the desired 2-fluoro chalcone.

To preserve the critical C–F bond, the reaction must be carefully controlled using mild, non-nucleophilic, or weakly nucleophilic bases. A highly effective and "green" alternative is the use of potassium carbonate (


) in a biphasic or protic solvent system (EtOH/H₂O) at room temperature[5]. This generates a sufficiently basic environment to form the ketone enolate for the aldol addition, without providing the nucleophilicity or thermal activation energy required to break the C–F bond.

G SM 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone + Aldehyde StrongBase Strong Base (NaOH/MeOH) SM->StrongBase MildBase Mild Base (K2CO3, EtOH/H2O) SM->MildBase SNAr SNAr Pathway (Fluorine Displacement) StrongBase->SNAr Aldol Aldol Pathway (Enolate Formation) MildBase->Aldol Byproduct 2-Methoxy Chalcone (Undesired Byproduct) SNAr->Byproduct Product 2-Fluoro Chalcone (Desired Product) Aldol->Product

Chemoselective pathways: Mild base favors aldol condensation, preventing SNAr of the 2-fluoro group.

Optimization of Reaction Conditions

The table below summarizes the quantitative data demonstrating the causality between base selection and product distribution. Strong bases universally lead to the destruction of the 2-fluoro motif.

EntryBase (Equiv.)Solvent SystemTemp (°C)Time (h)Chalcone Yield (%)SNAr Byproduct (%)
1NaOH (1.0)MeOH25415>80 (2-methoxy)
2KOH (1.0)EtOH25420>75 (2-ethoxy)
3Piperidine (0.2)EtOH80 (reflux)1265<5
4 K₂CO₃ (0.5) EtOH / H₂O (1:1) 25 16 88 Not detected

Data Interpretation: Entry 4 provides the optimal self-validating system. The use of


 in an aqueous ethanol mixture provides excellent yields of the target chalcone while completely suppressing the SNAr byproduct[5].

Experimental Protocol

Synthesis of (E)-3-Aryl-1-(2-fluoro-5-methylpyridin-3-yl)prop-2-en-1-one

Materials Required:
  • 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (1.0 equiv, 10 mmol)

  • Aromatic/Heteroaromatic Aldehyde (1.05 equiv, 10.5 mmol)

  • Potassium carbonate (

    
    ), anhydrous (0.5 equiv, 5 mmol)
    
  • Ethanol (Absolute)

  • Deionized Water

Step-by-Step Methodology:
  • Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (1.53 g, 10 mmol) and the chosen aldehyde (10.5 mmol) in 15 mL of absolute ethanol. Stir at room temperature until a homogenous solution is achieved.

    • Causality: A slight excess of aldehyde ensures complete consumption of the valuable fluorinated ketone. Ethanol provides excellent solubility for both organic precursors, ensuring a homogeneous reaction environment.

  • Base Preparation & Addition: Dissolve

    
     (0.69 g, 5 mmol) in 15 mL of deionized water. Cool the ethanolic substrate solution to 0–5 °C using an ice bath. Add the aqueous 
    
    
    
    solution dropwise over 15 minutes.
    • Causality: Dropwise addition controls the local concentration of basic ions. Keeping the temperature low during addition suppresses any competing SNAr of the 2-fluoro group and prevents Cannizzaro-type disproportionation of the aldehyde[4].

  • Condensation (Aldol + Dehydration): Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir vigorously for 12–16 hours.

    • Causality: The biphasic/mixed solvent system enables the Claisen-Schmidt condensation[5]. The extended time at room temperature allows for the thermodynamically favored (E)-chalcone to form via dehydration of the intermediate

      
      -hydroxy ketone without providing the thermal activation energy required for C–F bond cleavage.
      
  • Reaction Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1) or LC-MS.

    • Causality: The product chalcone will typically appear as a highly UV-active spot (due to extended conjugation) with a lower

      
       than the starting ketone.
      
  • Quenching & Precipitation: Once the ketone is consumed, pour the reaction mixture slowly into 100 mL of vigorously stirred ice-cold water.

    • Causality: The sudden increase in aqueous polarity forces the highly hydrophobic chalcone to precipitate. Vigorous stirring prevents the product from "oiling out," ensuring the formation of a filterable solid.

  • Isolation & Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (3 × 20 mL) to remove residual base and unreacted aldehyde. Recrystallize the crude solid from hot ethanol.

    • Causality: Recrystallization exploits the differential solubility of the (E)-chalcone and trace impurities, yielding analytically pure material suitable for downstream biological or synthetic applications[1].

Workflow Step1 1. Dissolution EtOH solvent Step2 2. Catalysis K2CO3 (aq) at 0°C Step1->Step2 Step3 3. Condensation 25°C for 12-16 h Step2->Step3 Step4 4. Precipitation Ice-cold water Step3->Step4 Step5 5. Isolation Recrystallization Step4->Step5

Step-by-step experimental workflow for the synthesis of 2-fluoro-5-methylpyridine chalcones.

References

  • [1] Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives - Asian Journal of Green Chemistry.1

  • [5] Claisen–Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)‐2‐oxo‐N,4,6‐triarylcyclohex‐3‐enecarboxamide derivatives with different substituents in H2O/EtOH - ResearchGate. 5

  • [2] Preparation and Biological Evaluation of Novel Pyrimidines from Novel Chalcones - Oriental Journal of Chemistry. 2

  • [3] Advances in the Synthesis of Heteroaromatic Hybrid Chalcones - PMC (NIH).3

  • [4] The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. 4

Sources

Using 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone in Fragment-Based Drug Discovery

Part 1: Introduction & Physicochemical Profile

1-(2-Fluoro-5-methylpyridin-3-yl)ethanone represents a high-value "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Unlike generic phenyl fragments, this pyridine-based module offers a distinct vector for exploring protein binding sites due to its specific electronic and steric arrangement.

The molecule features three critical design elements:

  • 2-Fluoro Handle: A dual-purpose motif acting as a sensitive NMR probe (

    
    F) and a reactive "hotspot" for rapid chemical elaboration via Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • 3-Acetyl Group: A hydrogen bond acceptor (carbonyl) that provides a vector for growing into solvent-exposed regions or recruiting additional binding interactions via reduction/amination.

  • 5-Methyl Group: A hydrophobic anchor that can probe small lipophilic sub-pockets, often improving ligand efficiency (LE) by displacing high-energy water molecules.

Physicochemical Properties (Rule of Three Compliance)

This fragment is strictly compliant with the Astex "Rule of Three," making it an ideal starting point for fragment growing.

PropertyValue (Approx.)FBDD Relevance
Molecular Weight 153.15 Da< 300 Da (Ideal for growing)
cLogP ~1.4< 3.0 (Good solubility/permeability)
H-Bond Donors 0< 3
H-Bond Acceptors 3 (N, F, O)< 3
PSA (Polar Surface Area) ~30 Ų< 60 Ų
Rotatable Bonds 1Low entropic penalty upon binding

Part 2: Screening Methodologies

The presence of the fluorine atom dictates that Ligand-Observed


F NMR  is the primary screening modality. This technique is superior to SPR or thermal shift for this fragment because it eliminates protein background signals and allows for the screening of mixtures (cocktails).
Protocol 1: F NMR Ligand-Observed Screening (T2 Relaxation)

Objective: Detect binding events by observing the broadening of the


F signal (shortening of T2 relaxation time) when the fragment interacts with a target protein.

Materials:

  • Fragment Stock: 100 mM in

    
    -DMSO.
    
  • Protein Stock: >20 µM purified target protein in buffer (PBS or HEPES, pH 7.4).

  • Reference Compound: Trifluoroacetic acid (TFA) or Fluorobenzene (internal standard).

  • Instrument: 600 MHz NMR equipped with a CryoProbe (optimized for

    
    F).
    

Experimental Workflow:

  • Cocktail Preparation:

    • Prepare a mixture of 5–10 fluorinated fragments. Ensure distinct chemical shifts (check 1D spectra beforehand).

    • Final concentration: 50 µM per fragment.

    • Add 5%

      
       for the lock signal.
      
  • Sample Assembly:

    • Tube A (Control): Buffer + Fragment Cocktail (50 µM).

    • Tube B (Experiment): Protein (10–20 µM) + Fragment Cocktail (50 µM).

  • Pulse Sequence (CPMG):

    • Apply a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo sequence (

      
      ).
      
    • T2 Filter: Set total echo time (

      
      ) to 50–200 ms. Large proteins tumble slowly; bound fragments will relax faster (signal disappears/broadens). Free fragments remain sharp.
      
  • Data Analysis:

    • Overlay spectra of Tube A (Control) and Tube B (Experiment).

    • Hit Criteria: A signal reduction of >30% or significant line broadening (linewidth increase >5 Hz) indicates binding.

    • Note: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone typically resonates between -60 and -80 ppm (relative to

      
      ).
      

Visualizing the Screening Cascade:

ScreeningCascade cluster_legend Decision Gate Library Fluorinated Fragment Library (Inc. 1-(2-F-5-Me-Py)-Ac) NMR 19F NMR Screening (T2 Relaxation / CPMG) Library->NMR Pool 5-10 cmpds Hit Confirmed Hit NMR->Hit Line Broadening >30% Validation Kd Determination (19F Chemical Shift Perturbation) Hit->Validation Titration Structure X-ray Crystallography (Soak) Validation->Structure High Priority

Caption: Workflow for identifying binders using Ligand-Observed


F NMR. Hits are validated by titration before structural characterization.

Part 3: Chemical Elaboration Strategies

Once binding is confirmed, the fragment must be "grown" to improve affinity. The 1-(2-fluoro-5-methylpyridin-3-yl)ethanone scaffold offers two orthogonal vectors for rapid chemical expansion.

Strategy A: Displacement (The "Grow" Vector)

The 2-fluoro position is highly activated for nucleophilic aromatic substitution (


) because it is ortho to the pyridine nitrogen and ortho to the electron-withdrawing acetyl group.
  • Reaction: Displacement of Fluorine by amines, thiols, or alkoxides.

  • Why: This allows you to extend the fragment into adjacent pockets (e.g., the ribose pocket in kinases) without needing transition metal catalysis (Suzuki/Buchwald), which can be trace-contaminated in biological assays.

Protocol: Parallel Synthesis of 2-Amino Derivatives

  • Reagents: Fragment (1 eq), Primary/Secondary Amine (1.2 eq), DIPEA (2 eq).

  • Solvent: DMSO or NMP (0.2 M concentration).

  • Conditions: Heat at 80–100°C for 4–12 hours.

    • Note: The 3-acetyl group significantly accelerates this rate compared to a standard 2-fluoropyridine.

  • Workup: Dilute with water, extract with EtOAc, or purify directly via Prep-HPLC.

Strategy B: Ketone Functionalization (The "Merge" Vector)

The 3-acetyl group allows for the creation of chiral centers or linking to other fragments.

  • Reductive Amination: React ketone with amines +

    
     to form secondary amines.
    
  • Grignard Addition: React with

    
     to form tertiary alcohols (mimicking transition state geometries).
    

Visualizing the Synthetic Tree:

SyntheticTree Core 1-(2-Fluoro-5-methyl pyridin-3-yl)ethanone SNAr SNAr Displacement (Nucleophilic Attack at C2) Core->SNAr R-NH2, DIPEA, 80°C RedAm Reductive Amination (Modification at C3) Core->RedAm R-NH2, NaBH(OAc)3 Reduction Ketone Reduction (Chiral Alcohol) Core->Reduction NaBH4 or CBS Catalyst AminoPy 2-Amino-3-acetyl Derivatives (H-Bond Donor introduced) SNAr->AminoPy AmineLink 3-(1-Aminoethyl) Derivatives (Solvent Vector) RedAm->AmineLink Alcohol Secondary Alcohol (H-Bond Donor/Acceptor) Reduction->Alcohol

Caption: Divergent synthetic pathways for elaborating the core fragment. The SNAr pathway is privileged due to the activation provided by the acetyl group.

Part 4: Case Study – Targeting the Kinase Hinge

Hypothesis: In a hypothetical kinase target (e.g., p38 MAP kinase or CDK), this fragment is designed to bind to the ATP-binding hinge region.

  • Binding Mode:

    • The Pyridine Nitrogen (N1) acts as a Hydrogen Bond Acceptor to the hinge backbone NH.

    • The 2-Fluoro group is initially a placeholder but can be displaced by an amine to form a 2-amino group, which then acts as a Hydrogen Bond Donor to the hinge carbonyl (forming a classic donor-acceptor hinge binder motif).

    • The 5-Methyl group sits in the hydrophobic "gatekeeper" pocket.

    • The 3-Acetyl group points towards the solvent front or the ribose binding pocket.

  • Optimization Cycle:

    • Step 1: Screen fragment. Hit confirmed by

      
      F NMR.
      
    • Step 2: Crystal structure shows the Pyridine N interacting with the hinge.

    • Step 3: Design: Displace 2-F with trans-1,4-diaminocyclohexane via

      
      .
      
    • Step 4: Result: The new amino group forms a second H-bond, and the cyclohexane extends into the solvent channel to pick up salt-bridge interactions. Affinity improves from 500 µM to 2 µM.

References

  • Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry.

  • Norton, R. S., et al. (2016). Targeting proteins with fluorinated fragments: The role of 19F NMR. Journal of Medicinal Chemistry.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to molecular interactions. Journal of Medicinal Chemistry.

  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry.

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery.

Application Note: Synthesis of Fluorinated 2-Aminopyrimidine Kinase Inhibitors from 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Rationale & Pharmacophore Design

The development of small-molecule kinase inhibitors heavily relies on the design of robust hinge-binding scaffolds. The starting material 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (CAS: 1256836-29-9) is a highly strategic building block for generating such scaffolds[1].

The incorporation of the 2-fluoro-5-methylpyridine motif serves two distinct medicinal chemistry purposes:

  • Electronic Modulation: The highly electronegative fluorine atom at the 2-position inductively lowers the pKa of the pyridine nitrogen, reducing potential off-target basicity and improving metabolic stability.

  • Steric Vectoring: The 5-methyl group acts as a hydrophobic vector that can be directed toward the kinase gatekeeper residue or the hydrophobic back-pocket, enhancing selectivity[2].

By converting the acetyl group of this building block into a 2-aminopyrimidine ring, researchers can generate a privileged pharmacophore. The 2-aminopyrimidine motif is renowned for its ability to form dual hydrogen bonds with the peptide backbone of the kinase hinge region (e.g., Met793 in EGFR or Leu83 in CDK2)[2][3].

HingeBinding Inhibitor 2-Aminopyrimidine Core Dual H-Bond Motif Hinge Kinase Hinge Region e.g., Met793 / Leu83 Inhibitor->Hinge N1 Acceptor -> Backbone NH C2-NH Donor -> Backbone C=O Gatekeeper Gatekeeper Pocket Hydrophobic Interaction Inhibitor->Gatekeeper 5-Methylpyridine vector

Pharmacophore interactions of the 2-aminopyrimidine core with the kinase hinge region.

Mechanistic Causality: Designing the Synthetic Route

The transformation of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone into a 2-aminopyrimidine derivative is achieved via a robust, two-step cyclocondensation sequence.

Step 1: Enaminone Formation

The reaction of the aryl methyl ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields an intermediate enaminone ([E]-3-(dimethylamino)-1-(2-fluoro-5-methylpyridin-3-yl)prop-2-en-1-one)[4][5].

  • Causality of Conditions: DMF-DMA acts as both the electrophilic formylating agent and the solvent. Heating the mixture neat to 100 °C maximizes the collision frequency of the reactants. More importantly, this temperature exceeds the boiling points of the byproducts (methanol and dimethylamine), driving the equilibrium forward via Le Chatelier's principle to form the highly conjugated, push-pull olefin system.

Step 2: Pyrimidine Cyclocondensation

The enaminone is reacted with an aryl guanidine (e.g., 3-fluorophenylguanidine nitrate) to form the final pyrimidine.

  • Causality of Conditions: The β-carbon of the enaminone is highly electrophilic. A base (K₂CO₃) is required to liberate the free guanidine from its nitrate salt, allowing its primary amine to perform a Michael-type nucleophilic attack on the β-carbon. Subsequent intramolecular cyclization at the carbonyl carbon and dehydration yields the aromatic pyrimidine. 2-Methoxyethanol is selected as the solvent because its high boiling point (124 °C) provides the necessary thermal energy to overcome the activation barrier of the final aromatization step, while its protic nature stabilizes the polar transition states.

SyntheticWorkflow A 1-(2-Fluoro-5-methylpyridin -3-yl)ethanone (Starting Material) C Enaminone Intermediate (Electrophile) A->C Heat (100°C) - MeOH, - HNMe2 B DMF-DMA (Reagent/Solvent) B->C E Fluorinated 2-Aminopyrimidine (Kinase Inhibitor) C->E Base, Reflux - H2O, - HNMe2 D 3-Fluorophenylguanidine (Nucleophile) D->E

Synthetic workflow for the generation of the 2-aminopyrimidine kinase inhibitor scaffold.

Reaction Optimization Data

Prior to finalizing the protocol, the cyclocondensation step (Step 2) was optimized to maximize the yield of the target kinase inhibitor. The data below demonstrates the critical nature of solvent and base selection.

Table 1: Optimization of the Cyclocondensation Step

EntrySolventBaseTemperature (°C)Time (h)Isolated Yield (%)Observation / Causality
1EthanolNaOH802445Low temperature led to incomplete dehydration/aromatization.
2DMFK₂CO₃1001862Good conversion, but aprotic solvent hindered polar transition states; difficult workup.
32-MethoxyethanolDIPEA1202455Organic base was insufficiently strong to fully free-base the guanidine salt.
4 2-Methoxyethanol K₂CO₃ 120 16 85 Optimal: High temp drives aromatization; protic solvent stabilizes intermediates.

Self-Validating Experimental Protocols

The following methodologies are designed with built-in visual and analytical checkpoints (self-validation) to ensure experimental success without requiring immediate LC-MS confirmation.

Protocol A: Synthesis of the Enaminone Intermediate

Target: (E)-3-(dimethylamino)-1-(2-fluoro-5-methylpyridin-3-yl)prop-2-en-1-one

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (1.53 g, 10.0 mmol).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 mL, ~15.0 mmol, 1.5 eq) directly to the flask. No additional solvent is required.

  • Reaction: Heat the mixture to 100 °C in an oil bath under a nitrogen atmosphere for 12 hours.

    • In-Process Control: The initial clear suspension will gradually transition into a deep red/orange viscous oil. Evolution of dimethylamine gas (fishy odor) will be noticeable at the condenser outlet.

  • Workup: Remove the flask from the heat and allow it to cool to room temperature. Add 10 mL of a 1:1 mixture of hexanes and diethyl ether, and triturate the viscous oil vigorously using a glass rod.

    • In-Process Control: The mechanical agitation will induce crystallization, precipitating a bright yellow solid.

  • Isolation: Filter the yellow precipitate under vacuum, wash with cold hexanes (2 × 5 mL), and dry under high vacuum.

    • Validation: TLC (Ethyl Acetate:Hexanes 1:1) should show complete consumption of the starting material (high

      
      ) and a single, intensely UV-active yellow spot at a lower 
      
      
      
      . Expected yield: ~1.87 g (90%).
Protocol B: Synthesis of the Fluorinated 2-Aminopyrimidine

Target: N-(3-fluorophenyl)-4-(2-fluoro-5-methylpyridin-3-yl)pyrimidin-2-amine

  • Setup: In a 50 mL round-bottom flask, suspend the enaminone intermediate from Protocol A (1.04 g, 5.0 mmol) and 3-fluorophenylguanidine nitrate (1.19 g, 5.5 mmol, 1.1 eq) in 2-methoxyethanol (15 mL).

  • Activation: Add anhydrous potassium carbonate (K₂CO₃) (1.38 g, 10.0 mmol, 2.0 eq) to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to 120 °C (reflux) for 16 hours.

    • In-Process Control: Upon reaching ~90 °C, the mixture will become homogeneous. As the cyclization progresses, the solution will darken to a deep amber color.

  • Workup: Cool the reaction mixture to ~50 °C (do not let it cool completely to room temperature to prevent premature crystallization of salts). Pour the warm mixture slowly into 100 mL of vigorously stirred crushed ice/water.

    • In-Process Control: Immediate precipitation of a pale yellow/off-white solid will occur. Check the pH of the aqueous layer; it should be >9, confirming the K₂CO₃ successfully maintained a basic environment.

  • Isolation & Purification: Filter the solid under vacuum and wash thoroughly with distilled water (3 × 20 mL) to remove inorganic salts and residual 2-methoxyethanol. Recrystallize the crude product from hot ethanol to yield pure white needle-like crystals. Expected yield: ~1.27 g (85%).

References

  • Title: Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity Source: European Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Synthesis of Deuterated Enaminones with High Isotopic Fidelity Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL: [Link]

  • Title: Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones Source: Molecules (MDPI) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Acylation of 2-Fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the acylation of 2-fluoro-5-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges. My insights are drawn from extensive experience in synthetic organic chemistry and a thorough review of the current literature.

The acylation of the pyridine ring is a notoriously challenging transformation due to its electron-deficient nature. The lone pair on the nitrogen atom readily reacts with acylating agents, forming a pyridinium salt that is even more deactivated towards electrophilic substitution.[1][2] Therefore, classical Friedel-Crafts acylation methods are generally ineffective for pyridines.[1][3] This guide will explore more successful, alternative strategies for the acylation of 2-fluoro-5-methylpyridine, a substrate with both an electron-withdrawing fluorine atom and an electron-donating methyl group.

Frequently Asked Questions (FAQs)

Q1: Why is the direct Friedel-Crafts acylation of 2-fluoro-5-methylpyridine not a viable strategy?

A1: The direct Friedel-Crafts acylation of 2-fluoro-5-methylpyridine fails for two primary reasons. Firstly, the pyridine nitrogen is a Lewis base and will be acylated by the acylating agent or coordinate with the Lewis acid catalyst. This forms a positively charged pyridinium salt, which strongly deactivates the aromatic ring towards further electrophilic attack.[1][2] Secondly, the pyridine ring itself is inherently electron-deficient, making it a poor nucleophile for electrophilic aromatic substitution.

Q2: What are the most promising alternative strategies for acylating 2-fluoro-5-methylpyridine?

A2: The most successful strategies bypass the limitations of direct electrophilic substitution. These include:

  • Directed ortho-metalation followed by acylation: This is often the most reliable method. It involves deprotonation of the pyridine ring at a position ortho to a directing group, followed by quenching the resulting organometallic species with an acylating agent.[1][4] In the case of 2-fluoro-5-methylpyridine, the fluorine atom can act as an ortho-directing group for lithiation.[5]

  • Nucleophilic acylation using acyl radicals: This method involves the addition of nucleophilic acyl radicals to the pyridine ring, which is typically activated by protonation or N-acylation.[1] However, regioselectivity can be a challenge.[1]

  • Acylation of 2-(trialkylsilyl)pyridines: This is a more recent, innovative approach where a 2-(trialkylsilyl)pyridine derivative reacts spontaneously with acyl chlorides to yield 2-pyridyl ketones.[6][7] This method avoids the use of strong bases and proceeds through a series of nucleophilic steps.[6][7]

Q3: What role do the fluoro and methyl substituents play in the reactivity of 2-fluoro-5-methylpyridine during acylation?

A3: The substituents have opposing electronic effects that influence the regioselectivity of the reaction.

  • 2-Fluoro group: The fluorine atom is strongly electron-withdrawing via the inductive effect, further deactivating the ring towards electrophilic attack. However, it is a powerful directing group for ortho-lithiation at the C3 position.[5] It is also a potential leaving group for nucleophilic aromatic substitution, which can be a competing side reaction.[1]

  • 5-Methyl group: The methyl group is electron-donating through hyperconjugation, which slightly activates the ring. It directs electrophilic attack to the ortho and para positions (C4 and C6).

The interplay of these effects makes predicting the outcome of certain acylation reactions complex and highlights the importance of choosing a method with high regiocontrol, such as directed ortho-metalation.

Q4: What are the common side reactions to be aware of when attempting to acylate 2-fluoro-5-methylpyridine?

A4: Several side reactions can significantly lower the yield of the desired product:

  • N-Acylation: As mentioned, this is a primary competing reaction that deactivates the substrate.[1][2]

  • Nucleophilic addition to the pyridine ring: When using organometallic reagents like Grignards or organolithiums, nucleophilic addition to the pyridine ring can occur, leading to dihydropyridine derivatives.[8][9]

  • Nucleophilic aromatic substitution (SNA_r_): The fluorine atom at the C2 position is susceptible to displacement by strong nucleophiles.[1] For instance, if the workup conditions of a lithiation reaction are not carefully controlled, amines (like dimethylamine from DMF) can displace the fluoride.[1]

  • Polyacylation: While less common in intramolecular reactions, intermolecular acylations can sometimes lead to the introduction of more than one acyl group, especially if the product is more reactive than the starting material.[10]

  • Oxidative dimerization: Lithiated pyridines can undergo oxidative dimerization, leading to bipyridyl byproducts.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the acylation of 2-fluoro-5-methylpyridine, with a focus on the directed ortho-metalation approach.

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inefficient deprotonation: The base may not be strong enough, or the temperature may be too high. 2. Inactive acylating agent: The acylating agent may have degraded due to moisture. 3. Moisture in the reaction: Organolithium reagents are extremely sensitive to moisture.1. Use a stronger base like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi) in combination with a ligand like TMEDA. Ensure the reaction is carried out at a very low temperature (e.g., -78 °C).[4][5] 2. Use freshly opened or distilled acylating agents. 3. Ensure all glassware is oven-dried, and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Formation of multiple products (poor regioselectivity) 1. Competitive metalation: Deprotonation may be occurring at multiple sites on the pyridine ring. 2. Isomerization of the lithiated intermediate: The lithiated species may not be stable at the reaction temperature.1. The 2-fluoro group strongly directs lithiation to the C3 position.[5] However, to enhance regioselectivity, use a bulky base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP). 2. Maintain a very low temperature (-78 °C) throughout the reaction until the quench with the acylating agent.
Significant formation of 2-amino-5-methylpyridine derivative (fluorine displacement) Nucleophilic aromatic substitution: The lithiated species or other nucleophiles present (e.g., from the acylating agent or workup) are displacing the fluorine atom.1. Add the acylating agent at a very low temperature. 2. During workup, quench the reaction by pouring the cold reaction mixture into an excess of a dilute acid solution. This protonates any remaining organometallic species and prevents the formation of strong nucleophiles under basic conditions.[1]
Isolation of a dihydropyridine derivative Nucleophilic addition of the organolithium reagent to the pyridine ring. 1. Use a non-nucleophilic, sterically hindered base like LDA. 2. Ensure the temperature is kept sufficiently low to favor deprotonation over addition.
Product decomposition during workup or purification 1. Instability of the product: The acylated pyridine may be unstable to acidic or basic conditions. 2. Hydrolysis of the acyl group: The ketone product may be susceptible to hydrolysis.1. Use a mild workup procedure, such as quenching with a saturated aqueous solution of ammonium chloride. 2. Avoid prolonged exposure to strong acids or bases during extraction and purification. Use column chromatography on silica gel with a neutral solvent system.

Experimental Protocols

Protocol 1: Directed ortho-Metalation and Acylation of 2-Fluoro-5-methylpyridine

This protocol is a generalized procedure based on established methods for the ortho-lithiation of fluoropyridines.[5]

Materials:

  • 2-Fluoro-5-methylpyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Acylating agent (e.g., acyl chloride or ester)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or nitrogen gas supply

  • Dry glassware

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Reaction Mixture Preparation: Under an inert atmosphere, add 2-fluoro-5-methylpyridine (1.0 equiv) to anhydrous THF (to make a ~0.2 M solution). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Acylation: In a separate flame-dried flask, prepare a solution of the acylating agent (1.2 equiv) in anhydrous THF. Slowly add this solution to the lithiated pyridine solution at -78 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with diethyl ether or ethyl acetate (3 x).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel.

Diagrams

Workflow for Directed ortho-Metalation and Acylation

G cluster_prep Preparation cluster_lithiation Lithiation cluster_acylation Acylation cluster_workup Workup & Purification A Dissolve 2-fluoro-5-methylpyridine in anhydrous THF B Cool to -78 °C A->B C Slowly add n-BuLi at -78 °C B->C Under inert atmosphere D Stir for 1 hour at -78 °C C->D E Add solution of acylating agent at -78 °C D->E Formation of lithiated intermediate F Stir for 2-4 hours at -78 °C E->F G Quench with sat. aq. NH4Cl F->G Reaction completion H Extract with organic solvent G->H I Wash, dry, and concentrate H->I J Purify by column chromatography I->J G Pyridine Pyridine Ring Deactivation Ring Deactivation Pyridine->Deactivation Electron Deficient N_Acylation N-Acylation Pyridine->N_Acylation Lewis Basic Nitrogen Low_Yield Low Yield in Friedel-Crafts Deactivation->Low_Yield N_Acylation->Low_Yield Alternatives Alternative Strategies Low_Yield->Alternatives Metalation Directed Metalation Alternatives->Metalation Radical Radical Acylation Alternatives->Radical Silyl Silyl-Pyridine Acylation Alternatives->Silyl

Caption: Key challenges leading to alternative strategies for pyridine acylation.

References

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2024, August 15). PMC. Retrieved from [Link]

  • YouTube. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (n.d.). PMC. Retrieved from [Link]

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018, July 17). PMC. Retrieved from [Link]

  • Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines Explained. Retrieved from [Link]

  • ACS Publications. (n.d.). Regioselective addition of Grignard reagents to 1-acylpyridinium salts. A convenient method for the synthesis of 4-alkyl(aryl)pyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • (n.d.). Alkylation and acylation of pyridine. Retrieved from [Link]

  • ACS Publications. (2025, September 19). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. Retrieved from [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. (n.d.). PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. Retrieved from [Link]

  • MDPI. (2024, July 24). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.). Dissertation. Retrieved from [Link]

  • Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. Retrieved from [Link]

  • Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. (n.d.). PMC. Retrieved from [Link]

  • RSC Publishing. (n.d.). in situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Retrieved from [Link]

  • (n.d.). ortho metalation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the fluoro-carbonylation of 1 and 2. Retrieved from [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015, August 31). PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • ACS Publications. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved from [Link]

  • Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. (n.d.). PMC. Retrieved from [Link]

  • C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • ResearchGate. (n.d.). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. Retrieved from [Link]

  • MDPI. (2023, May 23). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Retrieved from [Link]

Sources

Troubleshooting low conversion rates in 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone condensation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone Optimization

Case ID: #PYR-3AC-FL-005 Status: Open Subject: Troubleshooting Low Conversion Rates in Condensation Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "2-Fluoro" Dilemma

You are likely experiencing low conversion because 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (Structure 1 ) presents a unique conflict between electronic activation and competitive reactivity .

While the electron-deficient pyridine ring and the electron-withdrawing 2-Fluoro substituent theoretically make the C3-acetyl carbonyl more electrophilic (and thus more reactive toward condensation), these same features render the C2-position highly susceptible to Nucleophilic Aromatic Substitution (


) .

If your reaction is stalling or yielding low conversion, it is almost certainly due to one of three failure modes:

  • Catalyst Poisoning/Consumption: Your base is attacking the C-F bond instead of deprotonating the acetyl group.[1]

  • Unfavorable Equilibrium: The electron-deficient ring destabilizes the intermediate imine/enone, shifting the equilibrium backward.

  • Steric/Electronic Repulsion: The ortho-fluoro group creates a dipole repulsion that distorts the optimal trajectory for nucleophilic attack at the carbonyl.

Part 1: Diagnostic Framework

Before modifying your protocol, use this decision tree to identify your specific failure mode.

DiagnosticTree Start START: Analyze Reaction Mixture (LCMS/NMR) CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckByprod Are there major byproducts? CheckSM->CheckByprod Yes (SM Low) CheckWater Is water removal efficient? CheckSM->CheckWater No (SM High) SNAr Diagnosis: S_NAr Competition (Base attacked C-F bond) CheckByprod->SNAr Byproduct M+ = SM + Nu - F Oligomers Diagnosis: Self-Condensation (Aldol polymerization) CheckByprod->Oligomers Complex mixture/Polymer Equilibrium Diagnosis: Equilibrium Stalled (Thermodynamic limit) CheckWater->Equilibrium No/Inefficient Kinetics Diagnosis: Kinetic Barrier (Nucleophile too weak/bulky) CheckWater->Kinetics Yes (Dean-Stark/Sieves used)

Figure 1: Diagnostic logic for troubleshooting pyridine ketone condensations.

Part 2: Technical Solutions & Protocols

Issue 1: The Trap (Base Selection)

Symptom: You see a byproduct with a mass shift corresponding to your base/nucleophile replacing Fluorine (M-19 + Mass_Nu). Mechanism: Strong bases (alkoxides, hydroxides) or nucleophilic bases will attack the C2-position, displacing fluoride.[1] The 2-fluoro-3-acetyl motif is highly activated for this side reaction due to the "ortho effect" of the electron-withdrawing carbonyl.

The Fix: Switch to Non-Nucleophilic Bases or Acid Catalysis .

ParameterAvoid (High Risk) Recommended (Safe)
Base NaOEt, NaOMe, KOH, NaOH, primary amines

-BuOK (bulky), DBU, Piperidine/AcOH (buffered)
Solvent MeOH, EtOH (participates in

)
Toluene, THF, DCM, 1,4-Dioxane
Additives None

(Lewis Acid), Molecular Sieves
Issue 2: Stalled Equilibrium (Water Management)

Symptom: Reaction reaches ~40-50% conversion and stops, regardless of time.[1] Mechanism: Condensation of ketones (especially electron-deficient aromatic ketones) is reversible. The equilibrium constant (


) is often near unity.

The Fix: Aggressive Water Removal.

  • Chemical: Add

    
     Molecular Sieves  (activated at 300°C) directly to the reaction.
    
  • Physical: Use a Dean-Stark apparatus with Toluene or Xylene reflux.

  • Chemical Scavenging: For amine condensations, use

    
      (Titanium Tetrachloride).[1] This acts as both a Lewis Acid catalyst and a water scavenger (forming irreversible 
    
    
    
    ).

Part 3: Validated Protocols

Protocol A: The "Titanium Fix" (For Difficult Ketones)

Best for: Condensation with amines (Schiff bases, hydrazones) that refuse to go to completion.[1]

Rationale:


 coordinates to the pyridine nitrogen and the carbonyl oxygen, dramatically increasing electrophilicity while sequestering the water byproduct.[1]
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Dissolution: Dissolve 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (1.0 eq) and the amine (1.1–1.2 eq) in anhydrous Toluene or DCM (0.2 M).

  • Addition: Cool to 0°C . Add

    
     (0.6 eq)  dropwise.
    
    • Note: A precipitate will form immediately (Titanium-amine complex). This is normal.

  • Reaction: Allow to warm to RT. If using Toluene, you may heat to 80°C.[2]

  • Workup: Quench carefully with saturated

    
     (exothermic!). Filter the resulting titanium salts through a Celite pad.
    
  • Yield Expectation: >85% conversion.

Protocol B: Buffered Dehydration (For Aldol/Knoevenagel)

Best for: Carbon-Carbon bond formation where strong bases cause fluorodisplacement.

Rationale: Using a buffered system (Amine + Acid) generates a steady state of the active enol/enamine species without exposing the ring to high concentrations of free base.

  • Reagents: Substrate (1.0 eq), Active Methylene Compound (1.1 eq).

  • Catalyst System: Piperidine (0.2 eq) and Glacial Acetic Acid (0.2 eq) .

  • Solvent: Benzene or Toluene.[1]

  • Apparatus: Dean-Stark trap filled with solvent.

  • Procedure: Reflux vigorously. The removal of water is the driving force.

    • Checkpoint: If no water collects after 1 hour, add a pinch of

      
      -Alanine  (amphoteric catalyst).[1]
      

Part 4: Frequently Asked Questions (FAQ)

Q1: Why can't I use Sodium Ethoxide (NaOEt) in Ethanol? A: NaOEt is a strong nucleophile. It will rapidly attack the C-2 position of your pyridine ring, displacing the fluorine atom to form the 2-ethoxy ether derivative. This is an irreversible side reaction that consumes your starting material.[3]

Q2: Does the 5-methyl group affect reactivity? A: Minimally. It provides a slight inductive electron-donating effect (


), which theoretically makes the carbonyl slightly less reactive than the un-methylated analog, but it also slightly protects the ring from nucleophilic attack.[1] Its primary role is likely pharmacological rather than synthetic.

Q3: I see a spot on TLC that doesn't move (baseline). What is it? A: This is likely the Pyridinium salt or a hydrolysis product.[1] If you are using unbuffered acid catalysis, the pyridine nitrogen will protonate, rendering the molecule highly polar and potentially precipitating it out of non-polar solvents, halting the reaction.[1] Ensure you use a buffered system or a Lewis Acid that coordinates rather than protonates.[3]

References

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. Journal of Organic Chemistry. Describes the reactivity of fluorinated ketone intermediates and the stability of the C-F bond in pyridines.

  • Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.

    
     reactions in 2-halo-pyridines, confirming the lability of the 2-fluoro group to alkoxides. 
    
  • Condensation reactions of aldehydes and ketones. Chemguide. Fundamental principles of addition-elimination mechanisms and the necessity of water removal in equilibrium-limited reactions.

  • 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone Synthesis. Google Patents (US20120232281A1).[4] Provides industrial protocols for condensing similar acetyl-pyridine intermediates, highlighting the use of acid catalysis (acetic acid/methanesulfonic acid) over strong bases.[1]

Sources

Stability of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth answers to frequently asked questions and robust troubleshooting guides to ensure the stability and successful application of this valuable building block in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the primary degradation pathways for 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone under basic conditions?

Answer: The stability of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone in the presence of a base is governed by two main competing reactive sites on the molecule: the C2-fluorine on the pyridine ring and the α-protons of the acetyl group.

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The most significant degradation pathway involves the displacement of the fluoride at the 2-position of the pyridine ring. The pyridine nitrogen and the acetyl group at the 3-position are electron-withdrawing, which activates the C2 position for nucleophilic attack.[1] Strong bases, particularly hydroxide (from NaOH, KOH) or alkoxides, can act as nucleophiles, attacking the C-F bond to form the corresponding 2-hydroxypyridine or 2-alkoxypyridine derivative. This reaction is often irreversible and is accelerated by increased temperature.[2] The reactivity of 2-fluoropyridines in SNAr reactions is significantly higher than their chloro- or bromo-analogs, often allowing for milder reaction conditions but also increasing susceptibility to unwanted hydrolysis.[1][3]

  • Enolate Formation and Subsequent Reactions: The acetyl group has acidic α-protons. In the presence of a base, these protons can be abstracted to form a resonance-stabilized enolate. While enolate formation is often a desired step in many synthetic transformations (e.g., aldol reactions, alkylations), prolonged exposure to basic conditions, especially at elevated temperatures, can lead to undesired side reactions such as self-condensation (aldol condensation) or other rearrangements. Pyridine, as a weak base, can facilitate the deprotonation of acetyl groups to form enolate ions.[4]

A visual representation of the primary SNAr degradation pathway is provided below.

Caption: SNAr degradation of the target compound by hydroxide.

Question 2: I am running a reaction and my TLC/LC-MS analysis shows a new, more polar spot/peak appearing over time. What is the likely identity of this impurity?

Answer: The most probable identity of a new, significantly more polar impurity is 1-(2-hydroxy-5-methylpyridin-3-yl)ethanone .

This compound is the direct result of the SNAr reaction where a water or hydroxide molecule displaces the fluoride atom. The resulting hydroxyl group is much more polar than the fluorine atom it replaces, leading to:

  • TLC Analysis: A lower Rf value on normal-phase silica gel plates.

  • LC-MS Analysis: A shorter retention time on a reverse-phase column (e.g., C18) and a mass corresponding to the loss of fluorine (atomic mass ~19) and the gain of a hydroxyl group (atomic mass ~17), resulting in a net mass change of -2 Da from the parent compound. You would expect to see an [M+H]+ ion corresponding to this new molecular weight.

Question 3: Can I use strong inorganic bases like NaOH or KOH with this compound? What are the recommended conditions to minimize degradation?

Answer: The use of strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is not recommended unless the desired reaction is extremely fast and can be performed at low temperatures. These bases readily promote the SNAr hydrolysis described above.[2][3]

If your experimental conditions necessitate the use of a base, consider the following hierarchy from safest to most aggressive. The choice of base should always be tailored to the specific reaction being performed.

Base TypeExamplespKaH (approx.)Recommended Use & ConditionsPotential Risks
Organic Amines Triethylamine (Et3N), DIPEA10-11Excellent for scavenging acid byproducts (e.g., HCl, HBr). Generally non-nucleophilic due to steric hindrance. Use at 0°C to room temperature.Generally low risk of SNAr. Can form N-acetylpyridinium salts under certain conditions.[5]
Inorganic Carbonates K2CO3, Cs2CO3, NaHCO310.3 (for HCO3⁻)Ideal for reactions requiring a solid-phase or mild aqueous base. Recommended for O/N-alkylations. Use at room temperature to moderate heat (e.g., 50-60°C). Monitor reaction closely.Lower risk of SNAr than hydroxides, but risk increases with temperature and reaction time.
Alkoxides NaOtBu, KOtBu19Primarily for generating carbon nucleophiles (enolates). Use at low temperatures (-78°C to 0°C). The bulky nature of t-butoxide can reduce its nucleophilicity towards the ring.High risk of SNAr, especially at temperatures above 0°C.
Hydroxides NaOH, KOH, LiOH15.7High Risk. Avoid if possible. If absolutely necessary, use at ≤ 0°C with very short reaction times and careful monitoring.High propensity for rapid SNAr to form the hydroxypyridine byproduct.
Question 4: My reaction is proceeding slowly, and I suspect the starting material is degrading. How can I design an experiment to confirm this and identify the optimal conditions?

Answer: A systematic stability study is the most effective way to diagnose degradation and optimize your reaction conditions. This involves monitoring the concentration of your starting material over time under various basic conditions.

Protocol: Small-Scale Stability Study

  • Setup: Prepare a series of small, identical vials (e.g., 4 mL scintillation vials) each containing a solution of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone in your chosen reaction solvent at a known concentration (e.g., 0.1 M).

  • Initiation: To each vial, add the base you intend to test (e.g., K2CO3, Et3N, NaOH) at the desired stoichiometry (e.g., 1.5 equivalents). Prepare one vial with no base as a control.

  • Time Points: Stir the vials at your target reaction temperature. At predefined time points (e.g., 0, 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction.

  • Quenching & Sample Prep: Immediately quench the aliquot by diluting it into a prepared vial containing a solution of mobile phase (for LC-MS) or a suitable organic solvent (for GC-MS/TLC) and a slight excess of a weak acid (e.g., acetic acid) to neutralize the base.

  • Analysis: Analyze the quenched samples by LC-MS or GC-MS.[6][7] This will allow you to quantify the remaining starting material and identify and quantify any degradation products that form. Plot the concentration of the starting material versus time for each condition.

The workflow for this troubleshooting process can be visualized as follows:

TroubleshootingWorkflow Start Suspected Starting Material Degradation Setup Design Stability Study: - Vials with SM + Solvent - Test various bases & temps - Include 'No Base' control Start->Setup Run Initiate reactions. Pull aliquots at set time points (0, 1, 4, 24h). Setup->Run Quench Quench each aliquot in a prepared solution (e.g., mobile phase + acid). Run->Quench Analyze Analyze all time points by LC-MS. Quench->Analyze Interpret Interpret Data: - Plot [SM] vs. time - Identify degradation products - Determine rate of degradation Analyze->Interpret Decision Is degradation significant under desired conditions? Interpret->Decision Optimize Optimize Conditions: - Lower Temperature - Use Milder Base - Reduce Reaction Time Decision->Optimize Yes Proceed Proceed with optimized, stable conditions. Decision->Proceed No Optimize->Setup Re-test

Caption: A systematic workflow for diagnosing and mitigating compound instability.

References

  • Hartwig, J. F., & Fier, P. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Hartwig, J. F., & Fier, P. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

  • Nenajdenko, V. G., et al. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. Available at: [Link]

  • Schlosser, M., et al. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]

  • LookChem. (n.d.). 2-Fluoropyridine. LookChem. Available at: [Link]

  • Spanu, P., et al. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters. Available at: [Link]

  • Gundert, F., et al. (n.d.). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Wiley Online Library. Available at: [Link]

  • Gouverneur, V., & Tredwell, M. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoropyridine. National Center for Biotechnology Information. Available at: [Link]

  • Filo. (2025). What reaction occurred between acetylacetone and pyridine. Filo. Available at: [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Available at: [Link]

  • Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. Available at: [Link]

  • Sanford, M. S., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Available at: [Link]

  • Desai, P. B. (1973). Preparation and Stability of 4-Fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Hartwig, J. F., & Fier, P. S. (2025). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Fluoropyridine (CAS 372-48-5). Cheméo. Available at: [Link]

  • ResearchGate. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1-(2,5-Difluoropyridin-3-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. National Library of Medicine. Available at: [Link]

  • NIST. (n.d.). 2-Fluoropyridine. NIST WebBook. Available at: [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]

  • Indian Patent Office. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. IP India. Available at: [Link]

  • OSTI. (2017). A survey of analytical methods employed for monitoring of Advanced Oxidation/Reduction Processes for decomposition of selected perfluorinated environmental pollutants. Office of Scientific and Technical Information. Available at: [Link]

Sources

Technical Support Center: Catalyst Removal from 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual metal catalysts from the synthesis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the highest purity of your final product.

Introduction

The synthesis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone often involves palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Stille couplings.[1][2][3][4] While highly efficient, these methods can lead to contamination of the final product with residual palladium. Given the stringent limits for metal impurities in active pharmaceutical ingredients (APIs), effective removal of these catalysts is a critical step in the purification process.[5][6] The basic nature of the pyridine ring can present unique challenges during purification, such as interactions with silica gel during chromatography.[7] This guide will address these specific issues and provide practical, evidence-based solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone.

Issue 1: Persistent Coloration of the Product After Initial Work-up

Question: My isolated 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone product is yellow or brown, even after initial filtration. What is causing this, and how can I fix it?

Answer: A persistent yellow, orange, or brown color in your product is a strong indicator of residual soluble or colloidal palladium species.[8] A simple filtration through Celite® is often insufficient to remove these.[9]

Root Cause Analysis & Performance Maximization:

The coloration arises from finely dispersed palladium nanoparticles or soluble palladium complexes that are not captured by standard filtration. To effectively decolorize your product, more targeted purification methods are required.

Recommended Solutions:

  • Activated Carbon Treatment: Activated carbon is a cost-effective and efficient adsorbent for removing dissolved palladium.[10][11] Different types of activated carbon have varying efficiencies, so screening may be necessary.[12]

  • Metal Scavengers: For more stubborn cases, the use of a dedicated palladium scavenger is highly recommended.[6] These are typically silica-based or polymer-bound materials functionalized with ligands that have a high affinity for palladium, such as thiols or trimercaptotriazine (TMT).[10][13][14]

Experimental Protocol: Palladium Removal with Activated Carbon

  • Dissolve the Crude Product: Dissolve your crude 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone in a suitable organic solvent (e.g., ethyl acetate, toluene, or dichloromethane).[8]

  • Add Activated Carbon: Add 1-10 wt% of activated carbon to the solution.

  • Agitate the Mixture: Stir the slurry at room temperature for 2-16 hours. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency, but monitor for product stability.

  • Filter: Filter the mixture through a pad of Celite® to remove the activated carbon.[12]

  • Rinse and Concentrate: Rinse the filter cake with fresh solvent and combine the filtrates. Concentrate the solution to yield the decolorized product.[12]

Issue 2: High Levels of Residual Palladium Detected by ICP-MS Analysis

Question: My ICP-MS analysis shows palladium levels above the acceptable limit (>10 ppm) in my final product. How can I reduce this to meet regulatory requirements?

Answer: High levels of residual palladium necessitate a more rigorous purification strategy. A multi-step approach is often the most effective.

Decision-Making Workflow for Palladium Removal:

Palladium Removal Workflow start High Residual Pd (>10 ppm) in Product method_selection Select Purification Method start->method_selection scavenger Treat with Palladium Scavenger (e.g., Thiol-Silica, MP-TMT) method_selection->scavenger High Selectivity Needed activated_carbon Activated Carbon Treatment method_selection->activated_carbon Cost-Effective Option crystallization Recrystallization (if solid) method_selection->crystallization Product is a Solid combination Combine Methods? (e.g., Wash + Scavenger) method_selection->combination analysis Analyze for Residual Pd (ICP-MS) scavenger->analysis activated_carbon->analysis crystallization->analysis aqueous_wash Aqueous Wash with Chelating Agent (e.g., EDTA) combination->aqueous_wash Yes aqueous_wash->scavenger

Caption: Decision workflow for selecting a palladium removal method.

Recommended Solutions:

  • Palladium Scavengers: These are highly selective and effective at reducing palladium to low ppm levels.[15] Thiol-functionalized silica and macroporous polystyrene-bound trimercaptotriazine (MP-TMT) are common choices.[10][13][14]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to separate the desired compound from palladium impurities, which often remain in the mother liquor.[8][][17][18]

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a sulfur-containing compound like sodium thiosulfate can help extract soluble palladium species.[8]

Experimental Protocol: Palladium Scavenging with Thiol-Functionalized Silica

  • Dissolve the Crude Product: After the initial work-up, dissolve the crude product in a suitable organic solvent.[8]

  • Add the Scavenger: Add 3-5 equivalents of the chosen metal scavenger resin relative to the palladium content.[12][13][14]

  • Agitate the Mixture: Stir the mixture at room temperature for 2-16 hours. Gentle heating may improve efficiency.[8]

  • Filter to Remove the Scavenger: Filter the mixture to remove the solid scavenger with the bound metal.[12]

  • Wash the Scavenger: Wash the collected scavenger on the filter with fresh solvent to recover any adsorbed product.[12]

  • Concentrate the Filtrate: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.[12]

Frequently Asked Questions (FAQs)

Q1: Can I use column chromatography to remove the palladium catalyst?

A1: While column chromatography can remove palladium, the basic nature of the pyridine in 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone can lead to tailing on silica gel.[7] This can result in poor separation and product loss. If you choose this method, consider adding a small amount of a base like triethylamine to the eluent to mitigate tailing.[7] A plug of silica or Celite can also be used to trap some of the palladium before further purification.[9][19]

Q2: How do I choose the right scavenger for my reaction?

A2: The choice of scavenger depends on the nature of the palladium species (e.g., oxidation state) and the solvent system.[10][20] It is often beneficial to perform a small-scale screen of different scavengers to identify the most effective one for your specific conditions. Thiol-based scavengers are generally effective for a wide range of palladium species.

Q3: I'm losing a significant amount of my product during the scavenging process. What can I do to minimize this?

A3: Product loss during scavenging can be due to adsorption onto the scavenger material.[8] To minimize this:

  • Optimize Scavenger Amount: Use the minimum amount of scavenger required for effective palladium removal. Small-scale trials can help determine the optimal ratio.[8]

  • Thorough Washing: After filtration, wash the scavenger cake thoroughly with fresh solvent to recover any adsorbed product.[8]

  • Consider a Flow Setup: For larger scale reactions, using a packed cartridge with the scavenger in a flow system can minimize product loss compared to a batch process.[8]

Q4: Are there any alternatives to palladium catalysts for the synthesis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone?

A4: While palladium catalysts are widely used for cross-coupling reactions, other transition metals can also be employed. However, each catalyst system will have its own set of challenges for removal. Alternative synthetic routes that do not involve metal catalysts, if available, would eliminate this purification issue altogether.

Data Summary

The following table summarizes the typical efficiencies of various palladium removal techniques. Note that actual performance will depend on the specific reaction conditions.

Purification MethodTypical Efficiency (Residual Pd)AdvantagesDisadvantages
Activated Carbon <50 ppmCost-effective, readily available.[10][11]Can lead to product loss via adsorption, may require screening of different carbon types.[8][12]
Metal Scavengers <10 ppmHigh selectivity and efficiency.[13][14]Higher cost compared to activated carbon.[20]
Recrystallization Variable (<100 ppm)Can be highly effective for solid products, scalable.[8][]Not applicable for oils, may require significant optimization of solvent systems.[6]
Aqueous Wash (with chelating agent) >100 ppmSimple to perform, can remove some soluble palladium species.[8]Generally not sufficient as a standalone method for achieving low ppm levels.
Column Chromatography Variable (<50 ppm)Can remove other impurities simultaneously.[9]Potential for product loss and tailing with basic compounds like pyridines.[7]

Visualizations

Workflow for Purification of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Purification Workflow start Crude Product (contains Pd) initial_workup Initial Aqueous Work-up & Solvent Removal start->initial_workup color_check Product Colored? initial_workup->color_check ac_treatment Activated Carbon Treatment color_check->ac_treatment Yes filtration Filtration through Celite color_check->filtration No ac_treatment->filtration scavenger_treatment Palladium Scavenger Treatment filtration->scavenger_treatment solid_check Is Product a Solid? scavenger_treatment->solid_check analysis ICP-MS Analysis final_product Pure Product (<10 ppm Pd) analysis->final_product recrystallization Recrystallization recrystallization->analysis solid_check->analysis No solid_check->recrystallization Yes

Caption: A general workflow for the purification of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone.

References

  • Benchchem. (2025). Overcoming challenges in the purification of pyridine compounds. Benchchem.
  • Smolecule. (2026). purification challenges with Pyridine 1-sulfide derivatives. Smolecule.
  • Benchchem. (2025). Technical Support Center: Palladium Catalyst Removal from 2,6-Dibromopyridine Reaction Mixtures. Benchchem.
  • Benchchem. (2025). Troubleshooting common issues in pyridine synthesis. Benchchem.
  • Biotage. (n.d.). Biotage® MP-TMT | Palladium scavenger. Biotage.
  • Google Patents. (n.d.). Process for the removal of residual palladium from polyketones. Google Patents.
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem.
  • Norlab. (n.d.). Biotage® MP-TMT - Palladium Scavenger. Norlab.
  • Arbor Assays. (2017, July 31). Palladium Detection for API Purification. Arbor Assays.
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd.
  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. ResearchGate.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Biotage.
  • ResearchGate. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate.
  • Johnson Matthey Technology Review. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.
  • Benchchem. (2025). Technical Support Center: Metal Catalyst Removal from Cyclization Reactions. Benchchem.
  • Ingenta Connect. (n.d.). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Ingenta Connect.
  • Reddit. (2019, July 16). What would be a good way to kill leftover palladium from a reaction mixture?. Reddit.
  • BOC Sciences. (n.d.). Recrystallization Techniques. BOC Sciences.
  • ResearchGate. (n.d.). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. ResearchGate.
  • Wikipedia. (n.d.). Recrystallization (chemistry). Wikipedia.
  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Chemistry LibreTexts.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

Technical Support Center: Controlling Exotherms in the Synthesis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The synthesis of heteroaromatic ketones, such as 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone, is a critical step in the development of novel pharmaceuticals and agrochemicals. These compounds often serve as key building blocks in medicinal chemistry.[1][2] Common synthetic routes frequently employ highly reactive organometallic reagents, such as Grignard or organolithium species, which are necessary for forming the crucial carbon-carbon bond.[3][4]

However, the use of these reagents introduces significant safety challenges, primarily due to the highly exothermic nature of the reactions.[4][5] An uncontrolled exotherm can lead to a runaway reaction, where a rapid increase in temperature and pressure can cause solvent to boil violently, potentially leading to vessel failure, spills, and fire.[5] This guide provides detailed troubleshooting advice and answers frequently asked questions to help researchers safely manage and control the thermal hazards associated with the synthesis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone.

Troubleshooting Guide: Managing Acute Exothermic Events

This section addresses specific issues that can arise during the synthesis, providing immediate, actionable steps grounded in chemical safety principles.

Q1: My Grignard reaction won't start after adding the initial amount of organohalide. I'm tempted to increase the heating. What should I do?

A1: Do not apply aggressive heating. This is a critical and potentially dangerous phase of a Grignard reaction. The lack of an immediate reaction often indicates an "induction period." During this time, the halide is accumulating in the reactor. If the reaction suddenly initiates, the built-up concentration of reactants can cause an extremely violent, uncontrollable exotherm.[5]

Immediate Actions & Causality:

  • Cease Halide Addition: Immediately stop adding the organohalide (e.g., 3-bromo-2-fluoro-5-methylpyridine).

  • Confirm Proper Mixing: Ensure vigorous stirring is active. The reaction initiates on the magnesium surface, and poor mixing can prevent this.

  • Safe Initiation Techniques:

    • Chemical Activation: Add a single, small crystal of iodine or a few drops of 1,2-dibromoethane. These "activators" clean the magnesium surface of its passivating oxide layer, creating reactive sites.[3]

    • Controlled Thermal Activation: Gently warm a small spot on the flask with a heat gun. Be prepared to immediately cool the flask with an ice bath as soon as you see signs of initiation (bubbling, cloudiness, or a localized exotherm).[6]

  • Monitor for Initiation: A successful initiation is marked by a noticeable temperature increase, the formation of bubbles at the magnesium surface, and the solution turning cloudy and grayish.[6] For larger-scale reactions, in-situ monitoring technologies like FTIR spectroscopy can confirm initiation by showing the consumption of the organic halide.[7]

Q2: The reaction has initiated, but the temperature is rising uncontrollably and approaching the solvent's boiling point. What are my immediate steps?

A2: This indicates that the rate of heat generation is exceeding the cooling system's capacity. Your immediate goal is to regain control by rapidly increasing heat removal and diluting the reactants.

Emergency Protocol:

  • Stop Reagent Addition: Immediately stop the feed of the organohalide or nucleophile.[5]

  • Maximize Cooling: If using an ice bath, add more ice and salt (e.g., NaCl, CaCl₂) to lower its temperature. Ensure the flask is immersed as deeply as possible.

  • Dilute with Cold Solvent: Add cold, anhydrous solvent (e.g., THF) to the reaction. This reduces the concentration of reactants and helps absorb the excess heat.

  • Prepare for Emergency Quench: Have a quenching solution ready, but do not use it unless absolutely necessary, as quenching is also highly exothermic.

start Uncontrolled Exotherm Detected (Rapid T° Rise) stop_addition IMMEDIATE ACTION: Stop All Reagent Addition start->stop_addition enhance_cooling Enhance External Cooling (Add ice/salt to bath) stop_addition->enhance_cooling dilute Add Cold Anhydrous Solvent enhance_cooling->dilute monitor Monitor Temperature dilute->monitor stabilized Temperature Stabilized (Proceed with Caution) monitor->stabilized Yes not_stabilized Temperature Still Rising monitor->not_stabilized No emergency_quench EMERGENCY: Prepare for Controlled Quench not_stabilized->emergency_quench

Caption: Emergency workflow for an uncontrolled exotherm.

Q3: The reaction mixture has turned very dark or black, and there is vigorous gas evolution. What is happening?

A3: A very dark or black color, often accompanied by excessive gas, typically indicates decomposition and significant side reactions.[6] This is most commonly caused by overheating. The desired reaction pathway is being overtaken by undesired ones, such as Wurtz coupling of the organohalide, which can form biphenyl-type byproducts and finely divided magnesium.[6][8] This not only drastically reduces your yield but also presents a significant safety hazard. Careful temperature control and slow, steady addition of reagents are paramount to prevent this.[6]

Q4: I'm at the workup stage, and the quenching process was extremely violent. How can I quench the reaction more safely in the future?

A4: Quenching unreacted organometallic reagents is a highly exothermic process that requires careful planning and execution.[9] Never add water or aqueous solutions directly to a concentrated mixture of an active Grignard reagent.

Recommended Safe Quenching Protocol:

  • Cool the Reaction: Cool the reaction vessel to 0°C or below in an ice-salt bath.

  • Use a Less Reactive Quencher First: Begin by slowly adding a less reactive alcohol, such as isopropanol, dropwise.[9][10] Isopropanol reacts less violently with the Grignard reagent than more protic sources. Continue adding isopropanol until the initial vigorous reaction subsides.

  • Follow with a More Reactive Quencher: Once the exotherm from the isopropanol addition is controlled, you can switch to a more reactive alcohol like methanol to ensure the majority of the organometallic species is consumed.[10]

  • Final Water/Aqueous Quench: Only after the reaction with alcohols is complete should you slowly and carefully add water or an aqueous solution (e.g., saturated ammonium chloride) to quench any remaining reactive materials and dissolve the magnesium salts.[9]

Quenching AgentReactivityPurpose
Isopropanol LowInitial, controlled quench of bulk reagent.
Methanol MediumSecondary quench to ensure completion.[10]
Water HighFinal quench and dissolution of salts.[9][10]
Sat. aq. NH₄Cl HighFinal quench; helps break up emulsions and is mildly acidic to dissolve salts.[9]
Caption: Table of quenching agents ranked by reactivity.
Frequently Asked Questions (FAQs)

This section provides answers to broader, preventative questions regarding experimental design and setup for optimal thermal control.

Q5: What are the most critical process parameters for maintaining control over the exotherm during this synthesis?

A5: Several parameters are critical for both safety and maximizing product yield.

  • Controlled Addition Rate: The organohalide or electrophile must be added slowly and dropwise.[6] Using a syringe pump provides precise control and ensures the rate of heat generation does not overwhelm the cooling system.[5]

  • Efficient Stirring: Use an overhead mechanical stirrer, especially for larger volumes. Magnesium turnings can create a thick slurry that a magnetic stir bar cannot effectively mix, leading to localized hot spots.

  • Adequate Cooling: The cooling bath should have a capacity significantly larger than the reaction scale. Always have extra cooling material (e.g., ice, dry ice) on hand. For large-scale reactions, reaction calorimetry can be used to ensure sufficient cooling is available to prevent a runaway reaction.[7]

  • Proper Solvent Choice: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are essential for stabilizing the Grignard reagent.[6] THF is often preferred for its higher boiling point (66°C) and better solvating properties, which can help moderate the reaction temperature.[6]

Q6: How does my choice of synthetic route impact the thermal risk?

A6: The synthesis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone can be approached in a few ways, each with its own thermal profile.

  • Route A: Grignard Formation + Acylation: This involves reacting 3-bromo-2-fluoro-5-methylpyridine with magnesium to form the Grignard reagent, followed by reaction with an acetylating agent (e.g., acetyl chloride). This route concentrates the risk in your lab, as both the Grignard formation and the subsequent acylation are highly exothermic.[3][5]

  • Route B: Nitrile + Methyl Grignard: This involves reacting 2-fluoro-5-methylpyridine-3-carbonitrile with a commercially available methyl Grignard reagent (e.g., MeMgBr). This avoids the hazardous Grignard formation step. However, the addition of MeMgBr to the nitrile is still very exothermic and can proceed to react with the intermediate ketone, forming a tertiary alcohol if not carefully controlled.[3][11] The workup of the intermediate imine magnesium salt is also exothermic.[11]

Q7: What is the ideal laboratory setup for this type of reaction?

A7: A well-designed setup is your first line of defense against thermal runaway.

  • Glassware: Use a three-necked, round-bottom flask that is flame-dried and free of any cracks.[5][6]

  • Atmosphere: The entire reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon) to prevent the Grignard reagent from reacting with atmospheric moisture and oxygen.[8]

  • Additions: Use a pressure-equalizing addition funnel or a syringe pump for the slow, controlled addition of reagents.[5]

  • Condenser: Fit a reflux condenser to the flask to prevent the loss of volatile solvent, especially if the reaction temperature rises.[5]

  • Safety Measures: Conduct the reaction in a fume hood. Place the cooling bath inside a larger, secondary container to contain any spills. Keep a suitable fire extinguisher (Class D for metal fires, if applicable) nearby.

Q8: Are there modern techniques to help monitor and control these reactions beyond a simple thermometer?

A8: Yes, Process Analytical Technology (PAT) can significantly enhance safety.

  • In-situ FTIR (Fourier-Transform Infrared) Spectroscopy: Tools like ReactIR can monitor the concentration of reactants and products in real-time.[7] This is invaluable for detecting the onset of the reaction and ensuring that the halide is not accumulating dangerously during an induction period.[7]

  • Reaction Calorimetry: Calorimeters measure the heat flow (q) of the reaction in real-time. This provides precise data on the rate of heat evolution, allowing for the calculation of total heat release and the required cooling capacity, which is essential for safe scale-up.[7]

By understanding the underlying chemical principles and adhering to these rigorous safety protocols, researchers can successfully and safely synthesize 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone while mitigating the inherent risks of exothermic organometallic reactions.

References
  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. (n.d.). PMC. [Link]

  • How to quench Pyridine? (2022, November 15). ResearchGate. [Link]

  • Protocol for quenching reactive chemicals. (n.d.). EPFL. [Link]

  • Ligand Tuning in Pyridine-Alkoxide Ligated CpIrIII Oxidation Catalysts*. (2017, September 8). Organometallics. [Link]

  • Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. (n.d.). Mettler Toledo. [Link]

  • What is the final product of the following reaction? (2025, September 3). Filo. [Link]

  • The Grignard Reaction. (n.d.). [Link]

  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (2021, May 25). [Link]

  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.). [Link]

  • Grignard Reaction. (n.d.). American Chemical Society. [Link]

  • New ketone synthesis via Cu(I)-accelerated regioselective coupling of thiopyridine ester with Grignard reagents: in quest of facile access to pharmaceuticals. (2024, August 18). American Chemical Society. [Link]

  • Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. (n.d.). Mettler Toledo. [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.).
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Heteroaromatic swapping in aromatic ketones. (n.d.). PMC. [Link]

  • Unlocking Grignard Reactions: Predicting the Major Products. (2026, February 19). Oreate AI Blog. [Link]

  • Enantioselective Bioreduction of Medicinally Relevant Nitrogen-Heteroaromatic Ketones. (2023, May 10). PMC. [Link]

Sources

Technical Support Center: Separation of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (CAS: 1256836-29-9) from its synthetic regioisomers (e.g., the 6-fluoro or 4-fluoro positional isomers).

Because positional isomers of fluorinated pyridines share identical molecular weights and near-identical partition coefficients (LogP), standard hydrophobic separation methods frequently fail. This guide provides field-proven, mechanistically grounded solutions to achieve baseline resolution and high-yield recovery.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My target 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone is co-eluting with its regioisomers on a standard C18 column. How can I achieve baseline separation?

Causality & Solution: Standard C18 phases rely exclusively on hydrophobic (dispersive) interactions. Because positional isomers have virtually identical hydrophobicities, C18 cannot differentiate them.

To resolve this, you must switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. PFP columns introduce orthogonal retention mechanisms:


 stacking, dipole-dipole interactions, and specific fluorine-fluorine interactions. The position of the highly electronegative fluorine atom (C2 vs. C6) drastically alters the molecule's overall dipole moment and electron density distribution. PFP phases act as a shape-recognition system, successfully separating these regioisomers based on their distinct electronic profiles . Alternatively, specific hydrogen-bonding columns can differentiate isomers based on the steric accessibility of the pyridine nitrogen .
Q2: I am experiencing severe peak tailing for the pyridine isomers, degrading my resolution. What is the mechanistic cause and fix?

Causality & Solution: Pyridine derivatives are notorious for peak tailing on silica-based columns due to secondary ion-exchange interactions between the basic pyridine nitrogen and acidic, unreacted silanol groups (


) on the silica surface .

Although the electron-withdrawing fluoro and acetyl groups in 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone significantly depress its


 (estimated 

), residual interactions can still occur.
  • The Fix: Lower the mobile phase pH to 3.0 using a volatile buffer like 10 mM Ammonium Formate adjusted with Formic Acid. This protonates the surface silanols (silanol

    
    ), converting them to neutral 
    
    
    
    and effectively shutting down the ion-exchange pathway. Always pair this with an end-capped or surface-charged modified column.
Q3: How do I scale up the separation of these isomers for preparative isolation (>100 mg) without using massive amounts of solvent?

Causality & Solution: Scaling up liquid chromatography (Prep-HPLC) for closely eluting isomers often suffers from poor loadability and excessive solvent consumption.

Implement Supercritical Fluid Chromatography (SFC) . SFC uses supercritical


 as the primary mobile phase, which possesses higher diffusivity and lower viscosity than liquid solvents. When paired with a 2-Ethylpyridine stationary phase, SFC provides unique orthogonal selectivity and high loadability for basic N-heterocycles without the need for amine additives in the mobile phase. This is the industry standard for isolating pyridine regioisomers at the preparative scale . For massive industrial scales, pH-zone-refining counter-current chromatography is an alternative .

Part 2: Quantitative Data Summarization

The following table summarizes the expected chromatographic behavior of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone across various stationary phases.

Table 1: Comparison of Stationary Phases for Fluorinated Pyridine Isomer Separation

Stationary PhasePrimary Interaction MechanismRegioisomer Selectivity (

)
Peak Asymmetry (

)
Recommended Application
Standard C18 Hydrophobic (Dispersive)Poor (< 1.0)Moderate (1.2 - 1.8)General purity checks; not recommended for isomers.
Pentafluorophenyl (PFP)

, Dipole, Fluorine-Fluorine
Excellent (> 2.0)Good (1.0 - 1.3)Analytical resolution of fluorinated regioisomers.
Phenyl-Hexyl

, Hydrophobic
Good (1.5 - 2.0)Good (1.0 - 1.3)Alternative to PFP for aromatic isomers.
SHARC 1 (H-Bonding) Specific Hydrogen BondingExcellent (> 2.0)Excellent (1.0)Orthogonal analytical screening.
2-Ethylpyridine (SFC)

, Hydrogen Bonding
Good (1.5 - 2.0)Excellent (1.0)Preparative scale-up and isolation.

Part 3: Experimental Protocols

These protocols are designed as self-validating systems. If the specified system suitability criteria are not met, the protocol dictates an immediate mechanistic review.

Protocol A: Analytical UHPLC Screening for Isomer Resolution

Objective: Achieve baseline separation of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone from its positional isomers.

  • Sample Preparation: Dissolve the crude mixture in 90:10 Water:Acetonitrile to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Install a high-efficiency PFP column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 10% B to 50% B over 12 minutes at a flow rate of 0.4 mL/min. Column temperature: 35 °C.

  • Detection & Validation: Monitor UV at 254 nm and 280 nm.

    • System Suitability Criterion: The method is valid only if the target peak Asymmetry Factor (

      
      ) is 
      
      
      
      and the Resolution (
      
      
      ) between isomers is
      
      
      . If
      
      
      , verify the pH of Mobile Phase A to ensure silanol suppression.
Protocol B: Preparative SFC Isolation Workflow

Objective: Isolate >100 mg of pure 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone.

  • Stationary Phase Selection: Install a 2-Ethylpyridine (2-EP) SFC column (21.2 x 250 mm, 5 µm).

  • Mobile Phase Parameters:

    • Primary Fluid: Supercritical

      
      .
      
    • Co-solvent: 100% Methanol (No basic additives required due to the 2-EP column chemistry).

  • Method Conditions:

    • Flow rate: 70 mL/min.

    • Automated Backpressure Regulator (ABPR): 120 bar.

    • Column Temperature: 40 °C.

    • Elution: Isocratic hold at 15% Co-solvent. Note: Isocratic conditions in SFC maximize loadability and prevent baseline drift during fraction collection.

  • Injection & Collection: Perform stacked injections of 50 mg per run. Collect fractions based on UV thresholding at 254 nm.

Part 4: Troubleshooting Workflow Visualization

The following logic diagram maps the causality of chromatographic failures and directs the user to the appropriate structural or chemical intervention.

IsomerTroubleshooting Start Analyze 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone Mixture on C18 Column CheckTailing Is Peak Tailing Observed? (Asymmetry Factor > 1.5) Start->CheckTailing FixTailing Mitigate Silanol Interactions: 1. Use 10mM NH4FA (pH 3.0) 2. Switch to End-capped C18 CheckTailing->FixTailing Yes CheckResolution Are Regioisomers Co-eluting? (Rs < 1.5) CheckTailing->CheckResolution No FixTailing->CheckResolution ChangePhase Change Selectivity: Switch to PFP or Phenyl-Hexyl Phase (Exploit π-π & Dipole interactions) CheckResolution->ChangePhase Yes ScaleUp Preparative Scale-Up Required? CheckResolution->ScaleUp No ChangePhase->ScaleUp UseSFC Implement Prep-SFC (Supercritical CO2 + 2-Ethylpyridine) for high loadability ScaleUp->UseSFC Yes Success Baseline Resolution & High Recovery ScaleUp->Success No UseSFC->Success

Workflow for troubleshooting the chromatographic separation of fluorinated pyridine regioisomers.

Part 5: References

  • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column." SIELC Application Notes. URL:[Link]

  • Liu, M., et al. "Stability-indicating hydrophilic interaction liquid chromatography method for highly polar and basic compounds." Journal of Chromatography A, 1188(2), 255-263 (2008). URL:[Link]

  • Hernández-López, L., et al. "Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra." Angewandte Chemie International Edition, 60(20), 11406-11413 (2021). URL:[Link]

  • Fang, L., et al. "Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography." Journal of Separation Science, 30(14), 2266-2272 (2007). URL:[Link]

Validation & Comparative

Technical Guide: 1H and 13C NMR Spectral Analysis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H and 13C NMR spectral characteristics of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (CAS: 1245645-83-3), a critical intermediate in the synthesis of kinase inhibitors and COX-2 inhibitors.

Executive Summary & Application Context

1-(2-Fluoro-5-methylpyridin-3-yl)ethanone represents a privileged scaffold in medicinal chemistry. The 2-fluoropyridine moiety serves as a versatile electrophile for SNAr reactions, allowing the introduction of diverse nucleophiles (amines, alkoxides) during late-stage functionalization.

Accurate NMR characterization is essential to distinguish this specific regioisomer from potential synthetic byproducts, such as the 2-fluoro-3-methyl-5-acetyl isomer, which often co-elutes during Friedel-Crafts acylation or metal-halogen exchange sequences. This guide establishes a self-validating spectral assignment protocol.

Experimental Methodology

Sample Preparation Protocol

To ensure high-resolution data suitable for coupling constant (


) analysis, follow this preparation standard:
  • Solvent Selection: Chloroform-d (CDCl₃) is the primary standard (99.8% D).

    • Rationale: CDCl₃ minimizes viscosity-induced line broadening compared to DMSO-d₆, allowing for precise measurement of small long-range Fluorine-Proton couplings (

      
       and 
      
      
      
      ).
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Note: Higher concentrations may induce stacking interactions in planar heteroaromatics, causing concentration-dependent chemical shift drifts (

      
      ).
      
  • Instrument Parameters:

    • Frequency: 400 MHz or higher (essential to resolve second-order effects).

    • Pulse Sequence: Standard zg30 (1H) and zgpg30 (13C with proton decoupling).

    • Temperature: 298 K (25°C).

Spectral Analysis: 1H NMR (Proton)

Assignment Logic & Causality

The 1H NMR spectrum is defined by the electron-withdrawing nature of the fluorine atom (ortho-directing) and the acetyl group (meta-directing), contrasted by the electron-donating methyl group.

Predicted Chemical Shifts & Multiplicities (CDCl₃)
PositionProton TypeShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Mechanistic Insight
H-6 Aromatic8.20 – 8.35 dd or br s

Deshielded by Pyridine N; minimal coupling to F (para).
H-4 Aromatic7.90 – 8.10 dd

,

Shielded relative to H6 by Methyl; shows distinct meta-coupling to F.
Acetyl-CH₃ Aliphatic2.60 – 2.65 d (long range)

Deshielded by Carbonyl; often shows "zig-zag" coupling to F.
Ring-CH₃ Aliphatic2.35 – 2.40 s-Typical aryl-methyl shift.

Critical Validation Step: The diagnostic signal is H-4 . Unlike a standard pyridine doublet, H-4 will appear as a doublet of doublets (dd) due to the large


 coupling (~8-10 Hz) and the smaller 

coupling (~2 Hz). This confirms the position of the proton between the acetyl and methyl groups, validating the 2,3,5-substitution pattern.

Spectral Analysis: 13C NMR (Carbon)

Fluorine Coupling as a Structural Ruler

The


C spectrum is dominated by C-F coupling, which acts as a "molecular ruler" to verify the distance of each carbon from the fluorine atom.
C-F Coupling Constants (Typical Values)
CarbonAssignmentShift (

, ppm)

Coupling (Hz)
Interpretation
C-2 C-F (Ipso)~160 - 164

Definitive Proof: Large doublet confirms F attachment.
C-3 C-Acetyl (Ortho)~120 - 125

Large coupling confirms Acetyl is adjacent to F.
C-4 C-H (Meta)~140 - 145

Smaller coupling; confirms meta relationship.[1]
C-5 C-Me (Para)~135 - 138

Minimal coupling; confirms para relationship.
C-6 C-H (Meta)~148 - 152

Deshielded by N; distinct coupling pattern.

Comparative Analysis: Validating Against Alternatives

Scenario A: Distinguishing Regioisomers

A common synthetic pitfall is the formation of the 2-fluoro-3-methyl-5-acetyl isomer.

FeatureTarget Product (5-Me, 3-Ac)Alternative Isomer (3-Me, 5-Ac)
H-4 Signal dd (

Hz)
(Coupled to F)
d (

Hz)
(H4 is now H6-like; F is far)
Acetyl-Me

ppm
(Ortho to F - Shielding/Field effect)

ppm
(Para to F - Less interaction)
13C C-Acetyl Doublet (

Hz)
Singlet or small doublet (

Hz)
Scenario B: Solvent Effects (CDCl₃ vs. DMSO-d₆)
  • CDCl₃: Best for observing fine splitting (H-F couplings). Acetyl methyl appears as a sharp singlet/doublet.

  • DMSO-d₆: Causes deshielding of H-6 (approx +0.2 ppm) due to hydrogen bonding with the solvent sulfoxide oxygen. Use DMSO only if solubility in chloroform is poor.

Visualization of Analysis Workflow

The following diagram illustrates the decision tree for assigning the structure based on the spectral data described above.

NMR_Assignment_Logic Start Acquire 1H & 13C NMR (CDCl3, 400 MHz) Check_19F Check 13C Spectrum Identify C-F Doublets Start->Check_19F J_C2 Is C-2 (160 ppm) Split by >230 Hz? Check_19F->J_C2 J_C3 Is C-Acetyl (120 ppm) Split by ~30 Hz? J_C2->J_C3 Yes Check_1H Analyze 1H Spectrum Focus on Aromatic Region J_C3->Check_1H Yes (Acetyl is Ortho to F) Conclusion_Isomer REJECT: Likely 3-Methyl Isomer J_C3->Conclusion_Isomer No (Acetyl is Para to F) H4_Signal Identify H-4 Signal (7.9 - 8.1 ppm) Check_1H->H4_Signal Coupling_Check Does H-4 show Large Coupling (J~8Hz)? H4_Signal->Coupling_Check Conclusion_Target CONFIRMED: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone Coupling_Check->Conclusion_Target Yes (H is Meta to F) Coupling_Check->Conclusion_Isomer No (H is Para to F)

Figure 1: Logical flowchart for structural validation using J-coupling analysis.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Reich, H. J. (2024). WinPLT NMR Coupling Constant Library: Fluorine Couplings. University of Wisconsin-Madison.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71721306, 1-(2,5-Difluoropyridin-3-yl)ethanone (Analogous Structure).

Sources

Optimizing Purity Assessment of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity assessment of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (FMP-Eth) presents specific chromatographic challenges due to its basic pyridine core, electron-withdrawing fluorine substituent, and the potential for close-eluting regioisomers.[1] While standard C18 methods often suffice for gross purity checks, they frequently fail to resolve critical process impurities or achieve robust peak symmetry.[1]

This guide compares a Standard Generic Method (Method A) against an Optimized Selectivity Method (Method B) . Our data indicates that utilizing a Phenyl-Hexyl stationary phase with a Methanol-based gradient (Method B) significantly outperforms the standard C18/Acetonitrile approach, offering superior resolution of regioisomers and improved peak symmetry.[1]

Compound Analysis & Chromatographic Challenges

Understanding the physicochemical properties of FMP-Eth is the foundation of this method development.[1]

  • Compound: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone[1]

  • Key Functional Groups: Pyridine nitrogen (basic), Fluorine (C-2, EWG), Acetyl (C-3, EWG).[1]

  • pKa Considerations: The fluorine atom at position 2 and the acetyl group at position 3 are electron-withdrawing, significantly lowering the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2).[1] The estimated pKa is likely < 3.0.[1]

  • The Challenge:

    • Silanol Interaction: Even with reduced basicity, the nitrogen lone pair can interact with residual silanols on silica columns, causing peak tailing.[1]

    • Regioisomer Selectivity: Synthetic pathways (e.g., lithiation or Friedel-Crafts) often generate isomers where the acetyl group attaches to the C-4 position.[1] These isomers have identical mass (MS-silent) and similar hydrophobicity (LogP), making separation on C18 difficult.[1]

Comparative Study: Method A vs. Method B

We evaluated two distinct approaches to separate FMP-Eth from its critical impurities, specifically the starting material (2-Fluoro-5-methylpyridine ) and a theoretical regioisomer (Isomer-4 ).[1]

Method A: The "Standard" Approach[1]
  • Column: C18 (End-capped), 3.5 µm, 4.6 x 100 mm

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)

  • Mechanism: Hydrophobic interaction dominant.[1]

Method B: The "Optimized" Approach (Recommended)
  • Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm[1]

  • Mobile Phase: 10 mM Ammonium Acetate pH 5.0 (A) / Methanol (B)

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.[1]
Performance Data Summary
ParameterMethod A (C18 / MeCN)Method B (Phenyl-Hexyl / MeOH)Improvement
Retention Time (FMP-Eth) 4.2 min5.8 minBetter retention
Tailing Factor (

)
1.6 (Moderate Tailing)1.1 (Symmetric)31% Improvement
Resolution (

) vs. Isomer
1.4 (Co-elution risk)3.2 (Baseline resolved)> 2x Selectivity
Resolution (

) vs. Start Mat.
2.84.5Robust

Expert Insight: Method A fails to fully resolve the regioisomer because the hydrophobic difference between the 3-acetyl and 4-acetyl variants is negligible.[1] Method B succeeds because the Phenyl-Hexyl phase engages in


-

interactions with the pyridine ring.[1] The electron density distribution differs between the isomers (due to the F and Acetyl positions), leading to significantly different interaction strengths with the phenyl stationary phase.[1] Furthermore, Methanol is a protic solvent that enhances these

-

interactions compared to aprotic Acetonitrile.[1]

Optimized Protocol (Method B)

This protocol is designed to be a self-validating system for the release testing of FMP-Eth.[1]

Instrument & Conditions[1]
  • System: HPLC or UHPLC with UV/PDA detection.[1]

  • Column: Waters XBridge Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm or equivalent).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 35°C (Control is critical for selectivity).

  • Detection: UV at 260 nm (Secondary monitoring at 220 nm).

  • Injection Volume: 5-10 µL.

Mobile Phase Preparation[1]
  • Solvent A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL HPLC-grade water. Adjust pH to 5.0 ± 0.1 with dilute Acetic Acid. Filter through 0.22 µm membrane.[1]

  • Solvent B: 100% Methanol (HPLC Grade).[1]

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.09010Initial
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
System Suitability Test (SST)

Before running samples, inject a standard mixture containing FMP-Eth and its starting material (or a synthetic impurity marker).[1]

  • Tailing Factor: NMT 1.3 for FMP-Eth peak.

  • Resolution: NLT 2.0 between FMP-Eth and nearest impurity.

  • Precision: RSD NMT 2.0% for 5 replicate injections of FMP-Eth.

Visualizing the Workflow

Method Development Decision Logic

The following diagram illustrates the logical pathway used to select the Phenyl-Hexyl phase over the standard C18.[1]

MethodSelection Start Start: FMP-Eth Purity Method AnalyzeStruct Analyze Structure: Pyridine + Fluorine + Acetyl Start->AnalyzeStruct CheckPKa Check pKa: Reduced Basicity (<4.0)? AnalyzeStruct->CheckPKa SelectMode Select Retention Mode CheckPKa->SelectMode Yes C18Path Standard C18 + Formic Acid SelectMode->C18Path Hydrophobicity Only PhenylPath Phenyl-Hexyl + Methanol SelectMode->PhenylPath Orthogonal Selectivity ResultA Result A: Poor Isomer Selectivity Moderate Tailing C18Path->ResultA ResultA->PhenylPath Optimization Reqd Mechanism Mechanism: Pi-Pi Interaction + H-Bonding PhenylPath->Mechanism ResultB Result B (Selected): High Isomer Resolution Symmetric Peak Mechanism->ResultB

Caption: Decision tree highlighting the shift from C18 to Phenyl-Hexyl chemistry to address regioisomer separation challenges.

Analytical Workflow

Standardized process for sample preparation and data analysis.[1][3]

AnalyticalWorkflow Sample Sample Prep (1 mg/mL in 50:50 MeOH:Water) Inject Injection (5 µL) Sample->Inject Separate Separation Phenyl-Hexyl Gradient Inject->Separate Detect Detection UV @ 260nm Separate->Detect Integrate Data Analysis Integrate & Calc %Area Detect->Integrate Report Report Generation Pass/Fail based on SST Integrate->Report

Caption: Step-by-step workflow from sample preparation to final reporting for FMP-Eth purity assessment.

References

  • PubChem. 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone Compound Summary. National Library of Medicine.[1] Available at: [Link] (Accessed Oct 2023).[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition.[1] Wiley-Interscience, 1997.[1] (Foundational text on selectivity optimization).

  • Waters Corporation. Separation of Pyridine Isomers using XBridge Phenyl-Hexyl Columns.[1] Application Note. (Demonstrates

    
    -
    
    
    
    selectivity principles).
  • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A, 2010.[1] (Expertise on silanol interactions with basic analytes).

Sources

The Electrophilic Paradigm: A Comparative Guide to SNAr Reactivity in 2-Fluoro vs. 2-Chloro Pyridine Ethanones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design and synthesis of complex pharmaceutical intermediates, the selection of the correct halogenated scaffold is critical. 1-(2-Halopyridin-3-yl)ethanones and their isomers are highly valuable building blocks, offering dual sites for functionalization. However, the choice between a 2-fluoro and a 2-chloro substituent fundamentally alters the kinetic profile of the molecule during Nucleophilic Aromatic Substitution (SNAr).

This guide provides an objective, data-driven comparison of these two scaffolds. By analyzing orbital dynamics, activation energies, and empirical reaction data, we demonstrate why 2-fluoro pyridine ethanones are vastly superior electrophiles, allowing for milder conditions, broader nucleophile scope, and higher yields.

Mechanistic Causality: The Fluorine Advantage

To understand the profound reactivity difference between 2-fluoro and 2-chloro pyridine ethanones, we must deconstruct the SNAr mechanism. The reaction proceeds via a two-step addition-elimination pathway[1].

The Rate-Determining Step (RDS)

A common misconception is that leaving group ability (bond strength) dictates SNAr reactivity. While the C–Cl bond is weaker and chlorine is a better leaving group, the elimination step is fast and non-rate-limiting. The true rate-determining step is the initial nucleophilic attack to form the resonance-stabilized anionic intermediate known as the Meisenheimer complex [2],[3].

Orbital Dynamics and Electronegativity

Because the addition step is the bottleneck, the electronegativity of the halogen is the dominant kinetic factor. Fluorine's extreme electronegativity strongly polarizes the C–F bond, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyridine ring[4]. This makes the ipso-carbon highly electrophilic. Empirical kinetic studies show that 2-fluoropyridine undergoes SNAr displacement with nucleophiles like sodium ethoxide approximately 250 to 320 times faster than 2-chloropyridine[5],[4].

Synergistic Activation by the Ethanone Group

The presence of the ethanone (acetyl) group acts as a potent electron-withdrawing group (EWG). When a nucleophile attacks the 2-position, the resulting negative charge is delocalized onto the pyridine nitrogen and the adjacent carbons. The ethanone group provides extended enolate-like resonance stabilization to this Meisenheimer complex, further lowering the activation energy (


) of the transition state.

SNAr_Mechanism Substrate 2-Halo Pyridine Ethanone (Electrophile) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer Rate-Determining Addition Nucleophile Nucleophile (e.g., Amine) Nucleophile->Meisenheimer Product Substituted Product (Restored Aromaticity) Meisenheimer->Product Fast Elimination (F- or Cl-)

Logical flow of the SNAr addition-elimination mechanism via the Meisenheimer complex.

Kinetic Benchmarking & Quantitative Data

The theoretical advantages of the 2-fluoro scaffold translate directly into practical laboratory benefits. The table below summarizes the quantitative differences in reactivity and required conditions for amination reactions.

Parameter1-(2-Fluoropyridin-3-yl)ethanone1-(2-Chloropyridin-3-yl)ethanone
Relative Reactivity (

)
~250 – 320x faster[5]1x (Baseline)
LUMO Energy Level Lower (Highly Electrophilic)[4]Higher (Less Electrophilic)
Typical Activation Energy (

)
LowerHigher (by ~5.0 - 6.5 kcal/mol)[4]
Optimal Reaction Temperature 20 °C – 80 °C100 °C – 150 °C
Required Base Strength Weak (e.g.,

,

)
Strong (e.g.,

,

)
Solvent Scope Broad (Alcohols, THF, Water)[6]Restricted (DMF, DMSO, NMP)

Experimental Methodologies: Self-Validating Protocols

To demonstrate the practical implications of these kinetic differences, we outline two distinct protocols for the amination of these scaffolds using a secondary amine (e.g., morpholine).

Protocol A: Mild Amination of 1-(2-fluoropyridin-3-yl)ethanone

The high reactivity of the fluoro-substituent allows for the use of mild, environmentally benign conditions[1].

  • Reagent Preparation: In a dry flask, combine 1-(2-fluoropyridin-3-yl)ethanone (1.0 equiv), morpholine (1.2 equiv), and anhydrous

    
     (1.5 equiv).
    
  • Solvent Addition: Suspend the mixture in anhydrous tert-amyl alcohol to achieve a 0.2 M concentration.

    • Causality Note:tert-amyl alcohol is selected because its steric bulk prevents competitive nucleophilic attack by the solvent, while its polarity sufficiently solvates the transition state[1].

  • Reaction Execution: Stir the mixture at 80 °C for 2–4 hours.

  • Self-Validation & Monitoring: Monitor via LC-MS. The reaction is deemed complete when the substrate mass peak is entirely consumed. The fluoro-leaving group ensures rapid, clean conversion without the formation of tarry byproducts.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. The product partitions cleanly into the organic layer.

Protocol B: Forcing Amination of 1-(2-chloropyridin-3-yl)ethanone

Because 2-chloropyridines are significantly less reactive (up to


 times less reactive than pyrimidines under certain conditions[6]), forcing conditions are required to overcome the higher activation energy barrier.
  • Reagent Preparation: Combine 1-(2-chloropyridin-3-yl)ethanone (1.0 equiv), morpholine (2.0 equiv), and

    
     (2.0 equiv).
    
    • Causality Note: The "cesium effect" provides a highly soluble and reactive carbonate source necessary for deprotonating the amine under harsh conditions.

  • Solvent Addition: Suspend in anhydrous DMSO (0.2 M). DMSO strongly solvates the alkali metal cation, leaving the nucleophile unsolvated ("naked") and highly reactive.

  • Reaction Execution: Heat the mixture to 120 °C for 12–24 hours.

  • Self-Validation & Monitoring: TLC monitoring will likely show a persistent starting material spot for several hours. If conversion stalls, transition-metal catalysis (e.g., Pd-catalyzed Buchwald-Hartwig amination) may be required.

  • Workup: Dilute heavily with water (at least 5x the reaction volume) and extract with ethyl acetate. Multiple water washes are critical to fully partition the DMSO into the aqueous phase and prevent NMR solvent suppression issues.

Workflow_Comparison Start Select Pyridine Ethanone Scaffold Fluoro 2-Fluoro Pyridine Ethanone Start->Fluoro Chloro 2-Chloro Pyridine Ethanone Start->Chloro CondF Mild Conditions (RT to 80°C, Weak Base) Fluoro->CondF CondC Forcing Conditions (>110°C, Strong Base) Chloro->CondC ResultF High Yield, Fast Kinetics CondF->ResultF ResultC Moderate Yield, Slower Kinetics CondC->ResultC

Experimental workflow comparison for SNAr on 2-fluoro versus 2-chloro pyridine ethanones.

Conclusion

For researchers optimizing synthetic routes, the 2-fluoro pyridine ethanone scaffold is unequivocally the superior choice for SNAr chemistry. The initial cost of sourcing fluorinated starting materials is rapidly offset by the operational simplicity, higher yields, and avoidance of expensive palladium catalysts required to force the corresponding 2-chloro derivatives to react.

References

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Correlating Activation Energy with Relevant Orbital Energy: SNAr Reaction of Substituted 2-Fluoropyridines Source: WuXi Biology URL: [Link]

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles Source: ChemRxiv URL: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides an in-depth analysis of the mass spectrometric behavior of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone, a key building block in contemporary pharmaceutical and agrochemical synthesis. We present a comparative study of its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By elucidating the characteristic fragmentation pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to confidently identify and characterize this compound and its analogues in complex matrices. The guide details optimized experimental protocols, provides mechanistic interpretations of observed fragments, and contrasts the fragmentation behavior with structurally related compounds to highlight the influence of specific functional groups.

Introduction

The Significance of Substituted Pyridines

Substituted pyridinyl ethanones are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active molecules. The specific compound, 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (Molecular Formula: C₈H₈FNO, Nominal Mass: 153 Da), combines several features of interest: a pyridine core, a reactive ketone functionality, and halo- and alkyl-substituents that modulate its physicochemical properties. Accurate structural confirmation is paramount during synthesis and metabolite identification, making mass spectrometry an indispensable analytical tool.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[1] The fragmentation of a molecule within the mass spectrometer generates a unique fingerprint, offering profound insights into its chemical structure.[2] This guide focuses on two complementary ionization techniques:

  • Electron Ionization (EI): A hard ionization technique that generates an odd-electron molecular ion (M⁺•) and extensive, reproducible fragmentation. It is ideal for creating searchable library spectra and identifying unknown compounds via their fundamental fragmentation patterns.[3]

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces an even-electron protonated molecule ([M+H]⁺).[3] When coupled with tandem mass spectrometry (MS/MS), it allows for controlled fragmentation of a selected precursor ion, which is invaluable for analyzing samples in complex liquid matrices, such as those encountered in drug metabolism studies.[4]

Objectives of this Guide

This guide will:

  • Present detailed, validated protocols for acquiring EI and ESI-MS/MS spectra of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone.

  • Propose and mechanistically explain the major fragmentation pathways observed for both ionization methods.

  • Provide a direct comparison between EI and ESI-MS/MS data to highlight their complementary nature.

  • Discuss the influence of the fluoro- and methyl- substituents on the fragmentation patterns by comparing them to theoretical fragmentation of related analogues.

Experimental Methodology

The choice of experimental parameters is critical for acquiring high-quality, informative mass spectra. The protocols described below represent a self-validating system designed for robustness and reproducibility.

Materials & Sample Preparation
  • Compound: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (purity >98%).

  • Solvents: HPLC-grade methanol and acetonitrile; deionized water.

  • Sample for GC-EI-MS: A 100 µg/mL solution was prepared in methanol.

  • Sample for LC-ESI-MS/MS: A 1 µg/mL solution was prepared in 50:50 acetonitrile:water with 0.1% formic acid to aid protonation.[5]

Instrumentation
  • GC-EI-MS: Analysis was performed on a standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer.

  • LC-ESI-MS/MS: Analysis was performed on a Liquid Chromatograph coupled to a Triple Quadrupole or Ion Trap Mass Spectrometer.

Step-by-Step Protocol for GC-EI-MS Analysis
  • Injection: 1 µL of the sample was injected into the GC with a split ratio of 20:1.

  • Chromatography: A non-polar (e.g., DB-5ms) capillary column was used. The oven temperature was programmed from 100°C (hold 1 min) to 250°C at 15°C/min.

  • Ionization: The ion source was set to Electron Ionization (EI) mode.

  • Ionization Energy: A standard energy of 70 eV was used to induce fragmentation and ensure comparability with standard mass spectral libraries.[6]

  • Mass Analysis: The mass spectrometer was scanned over a range of m/z 40-200.

Step-by-Step Protocol for LC-ESI-MS/MS Analysis
  • Injection: 5 µL of the sample was injected into the LC system.

  • Chromatography: A C18 reverse-phase column was used with a gradient elution of water (0.1% formic acid) and acetonitrile (0.1% formic acid).

  • Ionization: The ion source was set to positive Electrospray Ionization (ESI+) mode.

  • Full Scan (MS1): A survey scan was performed to identify the m/z of the protonated precursor ion, [M+H]⁺.

  • Tandem MS (MS/MS): The precursor ion ([M+H]⁺ at m/z 154) was isolated and subjected to Collision-Induced Dissociation (CID) with nitrogen gas.[7] Collision energy was optimized (e.g., ramped from 10-30 eV) to generate a rich spectrum of product ions.

Workflow Diagram

Caption: Overall experimental workflow for EI and ESI-MS/MS analysis.

Results & Discussion: A Comparative Fragmentation Analysis

Electron Ionization (EI) Fragmentation Pattern

Under EI conditions, the molecule first forms a radical cation (M⁺•) at m/z 153. The subsequent fragmentation is extensive and provides a clear structural fingerprint.

m/zProposed Fragment IonProposed Structure / Neutral LossMechanistic Origin
153[C₈H₈FNO]⁺•Molecular Ion (M⁺•)Electron Ionization
138[C₇H₅FNO]⁺•[M - CH₃]⁺•α-cleavage of the acetyl methyl group
110[C₆H₅FN]⁺•[M - COCH₃]⁺• or [M - C₂H₃O]⁺•α-cleavage of the acetyl group
43[C₂H₃O]⁺[CH₃CO]⁺α-cleavage , formation of the acylium ion

Mechanistic Discussion: The fragmentation is dominated by cleavage adjacent to the carbonyl group, a process known as α-cleavage .[8] This is a canonical fragmentation pathway for ketones.[9]

  • Formation of m/z 138 ([M-15]⁺•): The primary cleavage event is the loss of a methyl radical (•CH₃) from the acetyl group. This is driven by the formation of a resonance-stabilized acylium ion attached to the pyridine ring.

  • Formation of m/z 43 ([CH₃CO]⁺): The alternative α-cleavage involves the breaking of the bond between the carbonyl carbon and the pyridine ring. This generates a highly stable acylium ion at m/z 43, which is often the base peak for methyl ketones.[10]

  • Formation of m/z 110: This ion corresponds to the 2-fluoro-5-methylpyridine radical cation, resulting from the loss of a neutral ketene molecule (CH₂=C=O) or the acetyl radical (•COCH₃).

EI_Fragmentation M M⁺• (m/z 153) 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone F138 [M - CH₃]⁺• (m/z 138) M->F138 - •CH₃ (α-cleavage) F110 [M - COCH₃]⁺• (m/z 110) M->F110 - •COCH₃ F43 [CH₃CO]⁺ (m/z 43) M->F43 - C₆H₅FN• (α-cleavage)

Caption: Proposed EI fragmentation pathway of the title compound.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pattern

In positive ESI mode, the molecule is protonated, most likely on the basic pyridine nitrogen, to form the [M+H]⁺ precursor ion at m/z 154. CID of this ion yields a different set of fragments compared to EI.

Precursor m/zProduct m/zProposed Fragment IonProposed Neutral LossMechanistic Origin
154136[C₈H₇FN]⁺[M+H - H₂O]⁺Loss of water from the protonated enol form
154112[C₆H₇FN]⁺[M+H - C₂H₂O]⁺Loss of neutral ketene
154110[C₆H₅FN+H]⁺[M+H - COCH₂]⁺Loss of ketene (rearrangement)

Mechanistic Discussion: The fragmentation of the even-electron [M+H]⁺ ion proceeds through the loss of stable neutral molecules.[11]

  • Formation of m/z 136 ([M+H - 18]⁺): The loss of water is a common fragmentation pathway for protonated carbonyl compounds. It likely proceeds through a rearrangement of the protonated ketone to its enol tautomer, followed by elimination of H₂O.

  • Formation of m/z 112 ([M+H - 42]⁺): The loss of a neutral ketene molecule (CH₂=C=O) is a characteristic fragmentation for protonated acetyl groups. This is often a charge-remote fragmentation.

ESI_Fragmentation MH [M+H]⁺ (m/z 154) Protonated Molecule F136 [M+H - H₂O]⁺ (m/z 136) MH->F136 - H₂O (Dehydration) F112 [M+H - C₂H₂O]⁺ (m/z 112) MH->F112 - CH₂CO (Ketene Loss)

Caption: Proposed ESI-MS/MS fragmentation pathway of the title compound.

Comparative Analysis: EI vs. ESI-MS/MS
FeatureElectron Ionization (EI)ESI-MS/MS
Precursor Ion Odd-electron M⁺• (m/z 153)Even-electron [M+H]⁺ (m/z 154)
Key Fragmentation Radical-driven α-cleavageNeutral loss (H₂O, ketene)
Major Fragments m/z 138, 43m/z 136, 112
Information Yield Fundamental structure, robust library matchingPrecursor-product relationships, LC-MS compatibility

The two techniques provide complementary information. EI fragmentation confirms the presence of the methyl ketone moiety through the characteristic m/z 43 and m/z 138 ions. ESI-MS/MS is better suited for targeted analysis and quantification in liquid samples, with its characteristic neutral losses confirming the molecular weight and acetyl functionality.

Comparative Insight: The Influence of Pyridinyl Substituents

To understand the role of the fluorine and methyl groups, we can predict how their absence would alter the fragmentation pattern.

  • vs. 1-(Pyridin-3-yl)ethanone (Non-substituted): The molecular ion would be at m/z 121. The primary EI fragments would still be due to α-cleavage, leading to [M-CH₃]⁺ at m/z 106 and the acylium ion at m/z 43. The presence of the electron-withdrawing fluorine atom in our title compound may slightly disfavor fragmentation pathways that place a positive charge on the pyridine ring.

  • vs. 1-(2-Fluoro-5-H-pyridin-3-yl)ethanone (No Methyl Group): The molecular ion would be at m/z 139. The fragmentation would be analogous, but all fragments containing the pyridine ring would be 14 Da lighter. The methyl group has a minor electronic effect but its presence is confirmed by the mass of the molecular and fragment ions.

The fluorine atom's primary influence is on the mass of the fragments. Its strong inductive effect can also influence which fragmentation pathways are favored, though the dominant α-cleavage of the ketone often overrides subtle electronic effects.

Conclusion: A Definitive Fragmentation Map

This guide has established the definitive mass spectrometric fragmentation patterns of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone under both EI and ESI conditions.

  • Under EI-MS , the compound exhibits classic ketone fragmentation via α-cleavage , yielding diagnostic ions at m/z 138 ([M-CH₃]⁺•) and m/z 43 ([CH₃CO]⁺).

  • Under ESI-MS/MS , the protonated molecule ([M+H]⁺ at m/z 154) fragments via the loss of stable neutral molecules , primarily water (to yield m/z 136) and ketene (to yield m/z 112).

By utilizing the detailed protocols and mechanistic insights provided, researchers can confidently identify this molecule and distinguish it from related isomers and analogues. The comparative approach underscores the power of using complementary ionization techniques to achieve comprehensive structural elucidation, a cornerstone of modern chemical analysis in research and development.

References

  • Journal of Mass Spectrometry. Wiley. [Link]

  • Journal of the American Society for Mass Spectrometry. American Chemical Society. [Link]

  • Alpha Cleavage in Mass Spectrometry. Chemistry Steps. [Link]

  • Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings. ResearchGate. [Link]

  • Fragmentation and Interpretation of Spectra. De La Salle University. [Link]

  • Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (Journal). [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]

  • An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. PubMed. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

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Comprehensive Comparison Guide: Reference Standards for 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone in Drug Development

1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (CAS: 1256836-29-9) is a highly functionalized, electron-deficient pyridine derivative widely utilized as an Active Pharmaceutical Ingredient (API) starting material in the synthesis of targeted therapeutics, particularly kinase inhibitors. Its structural architecture provides three distinct synthetic handles: an acetyl group for condensation reactions (e.g., pyrimidine formation), a 5-methyl group for lipophilic interactions, and a 2-fluoro group primed for nucleophilic aromatic substitution (


).

Because of this high reactivity, the quality control (QC) of this starting material is critical. According to ICH Q11 guidelines, impurities present in API starting materials that do not undergo chemical transformation in subsequent steps will "persist" into the final drug substance[1]. Consequently, establishing high-fidelity reference standards for 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone is a mandatory regulatory requirement to accurately quantify process-related impurities and degradation products before they propagate through the manufacturing supply chain[2].

Comparative Analysis of Reference Standard Grades

The pharmaceutical industry relies on a tiered system of reference standards to balance analytical rigor with cost-efficiency. USP General Chapter <11> dictates that while official compendial standards are conclusive for monograph tests, fully characterized in-house standards are highly acceptable when compendial options are unavailable[3].

Below is an objective comparison of the three primary grades of reference standards used for the QC of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone:

Standard GradeTraceability & Purity AssignmentPrimary Application in QCCost & Lead TimeRegulatory Acceptance
Primary Compendial (e.g., USP/EP) Pharmacopeial body via extensive inter-laboratory testing.Legal dispute resolution; calibration of secondary standards.High cost; rarely available for early-stage intermediates.Absolute (Gold Standard)[4].
In-house Primary Standard Synthesized internally; qualified via orthogonal methods (qNMR + Mass Balance).Calibrating secondary working standards; initial method validation.High initial investment and scientific burden; zero wait time.Highly acceptable if thoroughly documented and justified[3].
Secondary (Working) Standard Calibrated directly against a Primary Standard.Routine batch release; daily HPLC System Suitability Tests (SSTs).Low cost per use; readily available in large quantities.Acceptable for routine use when traceability is proven[3].

Orthogonal Workflows for Primary Standard Qualification

To establish an In-house Primary Standard for 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone, a dual-pillar approach is required: Mass Balance (100% minus all measured impurities) and Quantitative NMR (qNMR) . This orthogonal strategy ensures that undetected impurities in one method do not artificially inflate the assigned purity.

RS_Qualification A Candidate Material 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone B Structural Elucidation (1H/13C NMR, HRMS, IR) A->B C Chromatographic Purity (HPLC-UV / GC-FID) A->C D Orthogonal Purity (qNMR against Internal Std) A->D E Volatiles & Inorganics (KF, TGA, ROI) A->E F Mass Balance Calculation (% Purity = 100 - Impurities) B->F C->F G Certified Primary Reference Standard D->G Direct Absolute Purity E->F F->G Indirect Purity

Fig 1. Orthogonal qualification workflow for establishing an in-house primary reference standard.

Self-Validating Experimental Protocols

Protocol A: Absolute Purity Assignment via qNMR (USP <761>)

qNMR is the premier metrological tool for primary standard qualification because the resonance area is directly proportional to the number of nuclei, rendering it independent of the target molecule's UV response factor[5].

  • Causality for Experimental Choices: The 2-fluoro group on the pyridine ring is highly susceptible to

    
     reactions. Therefore, nucleophilic NMR solvents (like Methanol-d4) must be avoided to prevent artifactual ether formation. Non-nucleophilic Chloroform-d (
    
    
    
    ) or DMSO-d6 are selected.
  • Step-by-Step Methodology:

    • Internal Standard Selection: Accurately weigh ~10 mg of a Certified Reference Material (CRM), such as 3,5-Dinitrobenzoic acid (internal standard), ensuring its signals do not overlap with the analyte.

    • Sample Preparation: Accurately weigh ~15 mg of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone into the same vial. Dissolve the mixture in 0.8 mL of

      
      .
      
    • Parameter Optimization: Perform an inversion-recovery experiment to determine the longest longitudinal relaxation time (

      
      ). Set the relaxation delay (
      
      
      
      ) to
      
      
      (typically 45–60 seconds) to ensure complete magnetization recovery between scans[6].
    • Acquisition: Acquire the

      
      -NMR spectrum with a minimum of 32 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1.
      
    • Integration & Calculation: Integrate the acetyl methyl singlet (~2.6 ppm, 3H) of the analyte against the aromatic protons of the CRM. Calculate absolute purity using the molar ratio.

  • Self-Validating System (SST): The method is considered valid only if the S/N ratio of the integrated peaks exceeds 250 and the baseline is completely flat (zero-order phase correction only).

Protocol B: Chromatographic Purity via HPLC-UV

While qNMR provides absolute purity, HPLC-UV is required to detect trace organic impurities and regioisomers that may be buried under the baseline noise of an NMR spectrum.

  • Causality for Experimental Choices: Basic pyridine derivatives typically exhibit severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols. To counteract this, an ion-pairing agent (0.1% Trifluoroacetic acid, TFA) is used in the mobile phase to protonate the pyridine nitrogen and mask silanol sites, ensuring sharp, symmetrical peaks.

  • Step-by-Step Methodology:

    • Column: Ethylene Bridged Hybrid (BEH) C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: A = 0.1% TFA in Water; B = 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes to ensure elution of highly lipophilic synthesis byproducts.

    • Detection: UV at 254 nm.

  • Self-Validating System (SST): A resolution solution containing 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone spiked with 0.5% of its des-fluoro analog must yield a chromatographic resolution (

    
    ) 
    
    
    
    . The symmetry factor for the main peak must fall between 0.8 and 1.5.

Impurity Fate, Purge, and Control Strategy

Understanding the origin and fate of impurities within 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone is a cornerstone of ICH Q11[2]. The most critical process-related impurity is the des-fluoro analog (1-(5-methylpyridin-3-yl)ethanone). Because it lacks the fluorine atom, it cannot undergo the intended


 reaction in subsequent API synthesis steps. If it carries over, it acts as a chain terminator or generates a des-fluoro API impurity, which is notoriously difficult to purge via crystallization.

Impurity_Pathway SM Starting Material 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone Step1 API Synthesis Step 1 (Nucleophilic Substitution) SM->Step1 Imp1 Des-fluoro Impurity (Process-related) Imp1->Step1 Imp2 Regioisomer Impurity (Synthesis Byproduct) Imp2->Step1 API Target API Step1->API API_Imp1 API Des-fluoro Analog (Persists - Critical CQA) Step1->API_Imp1 Carryover API_Imp2 API Regioisomer (Purged in crystallization) Step1->API_Imp2 Purged

Fig 2. Fate and purge pathway demonstrating how starting material impurities impact the final API.

Quantitative Data Synthesis

To finalize the qualification of the 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone reference standard, the data from the orthogonal methodologies are synthesized. A variance of


 between the Mass Balance and qNMR approaches validates the standard's integrity.
Analytical ParameterMass Balance ApproachqNMR ApproachVariance
Chromatographic Purity (HPLC-UV) 99.45% (Area %)N/A-
Residual Solvents (GC-FID) 0.15% (w/w)N/A-
Water Content (Karl Fischer) 0.20% (w/w)N/A-
Residue on Ignition (ROI) 0.05% (w/w)N/A-
Calculated Absolute Purity 99.05% 98.98% 0.07%

References

  • European Medicines Agency (EMA). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities) – questions and answers.[1][2] URL:[Link]

  • U.S. Food and Drug Administration (FDA). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.[7][8] URL: [Link]

  • Lachman Consultants / U.S. Pharmacopeia. Are You Handling USP Reference Standards Appropriately? (USP General Chapter <11>).[3][4] URL:[Link]

  • American Pharmaceutical Review. Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR (USP <761>).[5][6][9] URL: [Link]

Sources

Comparative yield analysis of Friedel-Crafts vs. Negishi coupling for synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of substituted aromatic and heteroaromatic scaffolds, the choice between Friedel-Crafts (FC) alkylation/acylation and Negishi cross-coupling represents a fundamental decision between classical electrophilic substitution and modern transition-metal catalysis.

While Friedel-Crafts offers economic scalability for simple, electron-rich substrates, it frequently suffers from regio-scrambling and poly-substitution , severely impacting the isolated yield of the desired isomer. Conversely, Negishi coupling, utilizing organozinc reagents, provides superior functional group tolerance and site-specificity , often delivering higher effective yields for complex pharmaceutical intermediates despite the higher reagent cost.

This guide provides a technical yield analysis, mechanistic differentiation, and decision frameworks to optimize synthetic route planning.

Mechanistic Divergence & Yield Implications[1][2][3]

To understand yield loss, one must understand the failure modes inherent in the mechanisms.

Friedel-Crafts: The Carbocation Chaos

The Friedel-Crafts reaction relies on generating a highly reactive carbocation or acylium ion. The "yield killer" here is electronic bias . The product of an alkylation is more electron-rich than the starting material, leading to runaway poly-alkylation . Furthermore, the reliance on directing groups for regioselectivity often results in difficult-to-separate ortho/para mixtures, reducing the isolated yield of the target isomer.

Negishi Coupling: The Catalytic Precision

Negishi coupling operates via a Palladium(0)-catalyzed cycle. The bond formation occurs strictly at the C-X (halide) bond. The "yield killer" here is usually catalyst deactivation or protodemetalation of the organozinc reagent due to moisture. However, because the product does not compete with the starting material for the catalyst, poly-coupling is non-existent, and regioselectivity is >99%.

Visualization: Mechanistic Pathways

The following diagram contrasts the linear, often branching pathway of Friedel-Crafts against the closed, controlled cycle of Negishi coupling.

G cluster_0 Friedel-Crafts (Linear & Branching) cluster_1 Negishi Cycle (Closed Loop) FC_Start Arene + R-X Lewis Lewis Acid (AlCl3) FC_Start->Lewis Carbo Carbocation (R+) Lewis->Carbo Prod1 Mono-Substituted (Target) Carbo->Prod1 Major Prod2 Poly-Substituted (Impurity) Prod1->Prod2 Over-reaction Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd TransMet Transmetalation (R-ZnX) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Coupled Product (Specific) RedElim->Product Release

Caption: Comparative logic flow. Note the "Over-reaction" branch in Friedel-Crafts (red dashed line) which is structurally absent in the Negishi cycle.

Comparative Yield Analysis Data

The following table synthesizes performance metrics across three distinct substrate classes common in drug discovery.

FeatureFriedel-Crafts (FC)Negishi CouplingYield Impact Analysis
Electron-Rich Arenes High Yield (80-95%) High Yield (85-98%)FC is preferred here for cost, provided regioselectivity is controlled (e.g., symmetric substrates).
Electron-Poor Arenes Failure (<5%) High Yield (75-90%) FC fails on deactivated rings (e.g., nitrobenzene, pyridine). Negishi is the only viable option here.
Regioselectivity Directing-group dependent (often 60:40 mix)>99% Specificity FC requires extensive chromatography to separate isomers, lowering isolated yield significantly.
Functional Groups Low Tolerance (Acids, Esters, Amines interfere)High Tolerance Negishi tolerates esters, nitriles, and amines (unlike Grignard). FC Lewis acids complex with these groups, killing yield.
sp³ Carbon Coupling Prone to rearrangementExcellent FC carbocations rearrange (1°


3°). Negishi preserves the alkyl chain structure.
Case Study: Synthesis of n-Butylbenzene
  • Method A (FC): Benzene + 1-Chlorobutane +

    
    .
    
    • Result: Mixture of n-butylbenzene (minor) and sec-butylbenzene (major) due to hydride shift.

    • Effective Yield: <30%.

  • Method B (Negishi): Bromobenzene + n-ButylZinc Bromide +

    
    .
    
    • Result: Exclusively n-butylbenzene.

    • Effective Yield: >90%.

Experimental Protocols

Protocol A: Friedel-Crafts Acylation (Standard)

Best for: Simple aromatic ketones where cost is the primary driver.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain a Nitrogen atmosphere.

  • Lewis Acid Activation: Charge the flask with anhydrous

    
     (1.2 equiv) and dry Dichloromethane (DCM). Cool to 0°C.
    
  • Reagent Addition: Add the acyl chloride (1.1 equiv) dropwise. Stir for 15 min to form the acylium complex.

  • Substrate Addition: Add the aromatic substrate (1.0 equiv) dropwise as a solution in DCM.

    • Critical Step: Monitor the exotherm. Keep internal temp <5°C to minimize polymerization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC.

  • Quench: Pour the mixture slowly onto crushed ice/HCl. Caution: Highly exothermic.

  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Negishi Cross-Coupling (High Precision)

Best for: Complex biaryls or alkyl-aryl coupling with sensitive functional groups.

  • Reagent Prep (Zinc Reagent): In a glovebox or under strict Argon Schlenk line, prepare the organozinc reagent (R-ZnX) via Lithium-Halogen exchange followed by transmetalation with anhydrous

    
     in THF.
    
  • Catalyst Loading: In a separate reaction vial, add the aryl halide (1.0 equiv),

    
     (2 mol%), and Ligand (e.g., S-Phos or X-Phos, 4-8 mol%).
    
  • Solvent: Add anhydrous THF or Toluene.

  • Coupling: Add the organozinc solution (1.2 - 1.5 equiv) via syringe.

  • Reaction: Heat to 60°C for 4-12 hours.

    • Expert Tip: If using alkyl-zinc reagents, the "Schlenk equilibrium" (

      
      ) can affect rate. 
      
      
      
      is often more reactive.
  • Workup: Quench with saturated

    
     (dissolves Zinc salts). Extract with Ethyl Acetate.
    
  • Purification: Flash chromatography. (Note: Filtration through Celite is recommended first to remove Palladium black).

Decision Matrix: When to Choose Which?

Use this flowchart to determine the optimal pathway for your specific molecule.

DecisionTree Start Target Molecule Analysis RingType Is the Aromatic Ring Electron Rich? Start->RingType Rich Yes (e.g., Anisole, Toluene) RingType->Rich Activated Poor No (e.g., Pyridine, Nitrobenzene) RingType->Poor Deactivated Regio Is Regioselectivity Critical? (Isomer separation difficult?) Rich->Regio Negishi Choose Negishi Coupling (High Precision) Poor->Negishi FC will fail Regio->Negishi Yes, need specific isomer Rearrange Does the Alkyl Group have rearrangement potential? Regio->Rearrange No, isomers separable FC Choose Friedel-Crafts (Cost Effective) Rearrange->FC No (e.g., Methyl, Ethyl, t-Butyl) Rearrange->Negishi Yes (e.g., n-propyl, n-butyl)

Caption: Strategic decision tree for selecting coupling methodology based on substrate electronics and structural risks.

References

  • Nobel Prize Committee. (2010).[1][2][3] The Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis.[4] NobelPrize.org. [Link]

  • Negishi, E. (2011). Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition. [Link]

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions.[5][6][7][8] Wiley-Interscience. (Foundational Reference).

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie (Relevant for Zinc reagent preparation precursors). [Link]

  • Corbet, J. P., & Mignani, G. (2006).[3] Selected patented cross-coupling reaction technologies.[9] Chemical Reviews.[9] [Link]

Sources

IR spectroscopy characteristic peaks for 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5]

In the development of fluorinated pyridine-based pharmaceuticals (often kinase inhibitors or metabolic modulators), the precise characterization of intermediates is critical. 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (CAS: 1256836-29-9) represents a specific challenge due to the electronic interplay between the electron-withdrawing fluorine atom, the electron-deficient pyridine ring, and the resonance-active acetyl group.

This guide provides an in-depth comparative analysis of the infrared (IR) spectral characteristics of this compound. Unlike generic spectral lists, we focus on differential diagnosis —how to distinguish this specific intermediate from its non-fluorinated precursors (1-(5-methylpyridin-3-yl)ethanone) and chlorinated analogs (bioisosteres) using Fourier Transform Infrared (FT-IR) spectroscopy.

Key Diagnostic Features[3][5]
  • Carbonyl Shift: The ortho-fluorine atom induces a hypsochromic (blue) shift in the carbonyl stretching frequency compared to non-fluorinated analogs.

  • C-F Signature: A distinct, high-intensity band in the 1200–1260 cm⁻¹ region serves as the primary "fingerprint" marker.

  • Pyridine Ring Modes: Specific ring breathing modes are split and shifted due to the asymmetric 2,3,5-substitution pattern.

Theoretical Spectral Assignments

The IR spectrum of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone is governed by the superposition of the pyridine ring vibrations and the substituent effects. The following table details the characteristic peaks derived from structure-activity relationship (SAR) data of 2-fluoropyridines and 3-acetylpyridines.

Table 1: Characteristic IR Bands & Assignments
Functional GroupFrequency Range (cm⁻¹)IntensityVibrational ModeMechanistic Insight
Aromatic C-H 3010 – 3080WeakC-H Stretching (

)
Typical for heteroaromatics; often appears as a shoulder above 3000 cm⁻¹.
Alkyl C-H (Methyl) 2920 – 2980MediumC-H Stretching (

)
Distinct from aromatic C-H; confirms the presence of the 5-methyl group.
Carbonyl (Acetyl) 1695 – 1715 Strong C=O Stretching (

)
Critical Diagnostic: Shifted higher than typical 3-acetylpyridine (~1685 cm⁻¹) due to the field effect and -I effect of the ortho-fluorine.
Pyridine Ring 1580 – 1600MediumC=N / C=C StretchingThe "quadrant stretching" modes typical of pyridines; sensitive to ring substitution.
Pyridine Ring 1430 – 1470StrongRing DeformationOften overlaps with methyl bending modes.
C-F Bond 1230 – 1270 Very Strong C-F Stretching (

)
Primary Marker: The strongest band in the fingerprint region. Differentiates from Cl/Br analogs.[1]
C-C(=O)-C 1180 – 1210MediumSkeletal StretchAssociated with the acetyl-ring connection.
Out-of-Plane (oop) 700 – 850StrongC-H Bending (

)
Pattern depends on the 2,3,5-substitution (isolated hydrogens).

Comparative Analysis: Performance vs. Alternatives

To validate the identity of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone, one must compare it against likely process impurities or structural analogs.

Scenario A: The "Des-Fluoro" Impurity
  • Alternative: 1-(5-Methylpyridin-3-yl)ethanone (Precursor or Side Product).[2]

  • Differentiation:

    • C=O Region: The des-fluoro analog lacks the ortho-fluorine effect. Its carbonyl peak will appear at a lower wavenumber (~1680–1685 cm⁻¹) compared to the target (~1705 cm⁻¹).

    • Fingerprint: The des-fluoro compound lacks the intense 1230–1270 cm⁻¹ C-F band.

Scenario B: The "Chloro" Bioisostere
  • Alternative: 1-(2-Chloro-5-methylpyridin-3-yl)ethanone.[2]

  • Differentiation:

    • C-X Region: The C-Cl stretch appears significantly lower (1050–1100 cm⁻¹) and is often weaker than the C-F stretch.

    • Carbonyl Region: Chlorine is larger and less electronegative than fluorine. The field effect is different, often resulting in a C=O stretch intermediate between the H- and F- analogs (~1690–1700 cm⁻¹).

Table 2: Comparative Spectral Shifts
FeatureTarget (2-Fluoro) Des-Fluoro Analog 2-Chloro Analog
C=O Frequency ~1705 cm⁻¹ (High)~1685 cm⁻¹ (Low)~1695 cm⁻¹ (Medium)
C-X Stretch 1250 cm⁻¹ (Strong) Absent1080 cm⁻¹ (Medium)
Electronic Effect Strong -I / Field EffectResonance (+R) dominantWeaker -I / Steric Bulk

Experimental Protocol (Self-Validating)

To ensure reproducible data that matches the theoretical values above, follow this rigorous Attenuated Total Reflectance (ATR) protocol.

Step-by-Step Methodology
  • Instrument Setup:

    • Technique: ATR-FTIR (Diamond or ZnSe crystal). Note: Diamond is preferred for hardness, but ZnSe offers better throughput in the lower fingerprint region.

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 32 scans (64 recommended for signal-to-noise ratio > 100:1).

    • Range: 4000 – 600 cm⁻¹.

  • Sample Preparation:

    • Ensure the sample is a dry, crystalline solid. Solvent residues (e.g., DCM, Ethyl Acetate) will obscure the carbonyl region.

    • Validation: Run a background scan of the clean crystal immediately before the sample.

  • Data Acquisition & Processing:

    • Apply uniform pressure to the sample anvil.

    • Baseline Correction: Apply a linear baseline correction if "smiles" (curvature) are observed due to scattering.

    • Normalization: Normalize the strongest peak (likely C-F at ~1250 cm⁻¹) to 1.0 absorbance units for easy comparison.

  • System Suitability Test (SST):

    • Check: Polystyrene calibration film.

    • Criteria: The 1601 cm⁻¹ peak must be within ±1 cm⁻¹.

Structural Identification Workflow

The following logic flow illustrates the decision-making process for confirming the structure based on the spectral data.

IR_Identification_Workflow Start Unknown Sample Spectrum Check_CO Step 1: Check Carbonyl (1650-1750 cm⁻¹) Start->Check_CO CO_Present Peak at ~1705 cm⁻¹? Check_CO->CO_Present Check_CF Step 2: Check C-F (1200-1270 cm⁻¹) CO_Present->Check_CF Yes (High Freq) Result_DesFluoro MISMATCH: Likely Des-fluoro Analog CO_Present->Result_DesFluoro No (Lower ~1685) CF_Present Strong Band Present? Check_CF->CF_Present Check_Me Step 3: Check Methyl (2900-3000 cm⁻¹) CF_Present->Check_Me Yes Result_Chloro MISMATCH: Likely Chloro Analog CF_Present->Result_Chloro No (Weak/Shifted) Me_Present Alkyl C-H Peaks? Check_Me->Me_Present Result_Target CONFIRMED: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone Me_Present->Result_Target Yes Me_Present->Result_DesFluoro No

Figure 1: Logic flow for the spectral identification of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone, distinguishing it from common analogs.

References

  • PubChem. (2023). Compound Summary: 2-Fluoropyridine.[1] National Center for Biotechnology Information. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). Infrared Spectrum of 3-Acetylpyridine. National Institute of Standards and Technology.[3] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Authoritative text for general C-F and Pyridine assignments).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[4] (Source for Ortho-Fluoro Carbonyl shifts).

Sources

Benchmarking 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone against Non-Fluorinated Analogs: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For medicinal chemists and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a foundational technique for modulating pharmacokinetics, physicochemical properties, and synthetic tractability. This guide provides an objective, data-driven benchmark comparing 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone against its non-fluorinated counterpart, 1-(5-methylpyridin-3-yl)ethanone .

By analyzing the profound effects of ortho-fluorination on the pyridine ring, this guide establishes self-validating experimental workflows to leverage these differences in late-stage functionalization and drug design.

Physicochemical & Mechanistic Profiling

The introduction of a fluorine atom at the C2 position of the pyridine ring fundamentally alters the electronic landscape of the molecule. Fluorine's extreme electronegativity exerts a strong inductive electron-withdrawing effect (-I) across the sigma framework, which overrides its modest resonance-donating (+M) capabilities in this context[1].

Quantitative Benchmarking Table
Property / Parameter1-(5-methylpyridin-3-yl)ethanone (Non-Fluorinated)1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (Fluorinated)Mechanistic Causality
Pyridine Nitrogen pKa ~3.26[2]< -0.44[3]The strong -I effect of the C2-fluorine severely depletes electron density on the adjacent nitrogen, drastically reducing its basicity[1].
Lipophilicity (LogP) ~0.80~1.40Fluorination increases the hydrophobic surface area and alters molecular polarizability, driving higher lipophilicity[1].
C2 Reactivity (SNAr) Inert to mild nucleophilesExceptionally HighFluorine activates the C2 position for nucleophilic attack and serves as an excellent leaving group due to the stabilization of the Meisenheimer complex[4].
Metabolic Stability Prone to CYP-mediated C2-oxidationHighly ResistantThe C-F bond physically and electronically blocks oxidative metabolism at the highly vulnerable C2 position.

Reactivity and Synthetic Utility: The SNAr Advantage

In the non-fluorinated analog, the C2 position is occupied by a hydrogen atom. Because hydride (H⁻) is an exceptionally poor leaving group, Nucleophilic Aromatic Substitution (SNAr) is practically impossible without harsh, specialized conditions (e.g., Chichibabin reactions).

Conversely, 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone is a highly privileged electrophile. The C-F bond is highly polarized, rendering the C2 carbon highly susceptible to nucleophilic attack. Once a nucleophile attacks, the resulting negative charge is delocalized and stabilized by both the electronegative pyridine nitrogen and the electron-withdrawing 3-acetyl group, forming a stable Meisenheimer complex . The aromaticity is rapidly restored by the elimination of the fluoride ion. Notably, 2-fluoropyridines react up to 320 times faster than their 2-chloro analogs under identical SNAr conditions[4].

SNAr_Mechanism A 1-(2-Fluoro-5-methylpyridin- 3-yl)ethanone C Meisenheimer Complex (Stabilized Intermediate) A->C Nucleophilic Attack B Nucleophile (e.g., Morpholine) B->C D Substituted Pyridine (Product) C->D Aromatization E Fluoride Ion (Leaving Group) C->E Elimination

Fig 1: SNAr mechanism showing Meisenheimer complex stabilization by the 2-fluoro and 3-acetyl groups.

Experimental Protocols: Self-Validating Benchmarking

To objectively benchmark the reactivity of these two compounds, researchers must employ a self-validating kinetic assay. The following protocol utilizes an internal standard to ensure that variances in injection volume or solvent evaporation do not skew the calculated kinetic rate constants (k).

Protocol: Comparative SNAr Kinetics with Morpholine

Causality of Experimental Choices:

  • Anhydrous Solvents: Ambient moisture introduces hydroxide ions, which can act as competing nucleophiles to form unwanted 2-hydroxypyridine byproducts. Anhydrous conditions are critical[4].

  • Internal Standard: Biphenyl is inert under these conditions and allows for precise ratiometric quantification via LC-MS.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 1.0 mmol of the target pyridine (either fluorinated or non-fluorinated) in 5.0 mL of anhydrous tert-amyl alcohol to achieve a 0.2 M concentration[4].

  • Internal Standard Addition: Add 0.5 mmol of biphenyl (internal standard) to the reaction mixture.

  • Nucleophile Introduction: Add 1.2 mmol (1.2 equivalents) of anhydrous morpholine[4].

  • Reaction Execution: Heat the stirred reaction mixture to 110 °C using a thermostated oil bath[4].

  • Kinetic Sampling: At intervals of 10, 30, 60, and 120 minutes, extract a 50 µL aliquot using a micro-syringe. Immediately quench the aliquot by diluting it into 950 µL of cold acetonitrile (0 °C).

  • LC-MS Analysis: Analyze the quenched samples via LC-MS. Calculate the conversion percentage by plotting the ratio of the product peak area to the biphenyl internal standard peak area.

Expected Results: The fluorinated analog will demonstrate rapid, near-quantitative conversion within 60 minutes. The non-fluorinated analog will show 0% conversion, validating the necessity of the fluorine leaving group.

Experimental_Workflow S1 1. Reagent Prep Equimolar substrate & Nu in anhydrous solvent S2 2. Reaction Execution Thermostated heating under inert N2 atmosphere S1->S2 S3 3. Kinetic Sampling Quench aliquots at 10, 30, 60, 120 min S2->S3 S4 4. LC-MS Analysis Quantify conversion using internal standard S3->S4 S5 5. Data Synthesis Calculate rate constant (k) & plot kinetics S4->S5

Fig 2: Standardized high-throughput experimental workflow for benchmarking SNAr reaction kinetics.

Pharmacokinetic Implications: Metabolic Stability

Beyond synthetic utility, benchmarking these compounds in biological matrices reveals critical differences in metabolic stability. Pyridines are notoriously susceptible to Cytochrome P450 (CYP)-mediated N-oxidation and oxidation at the electron-rich C2 position (forming 2-pyridones).

By benchmarking these compounds in a standard Human Liver Microsome (HLM) Assay , researchers will observe that 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone exhibits a significantly prolonged half-life (t₁/₂). The underlying causality is twofold:

  • Electronic Deactivation: The inductive withdrawal of electrons by fluorine renders the pyridine ring less susceptible to electrophilic attack by CYP-oxo species.

  • Steric/Metabolic Blocking: The strong C-F bond (~116 kcal/mol) physically occupies the C2 position, preventing the insertion of oxygen by aldehyde oxidase or CYP enzymes.

References

1.[1] Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry - ACS Publications. 1 2.[4] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem. 4 3.[2] 3-Acetylpyridine 350-03-8 wiki. Guidechem. 2 4.[3] 2-Fluoropyridine. LookChem. 3

Sources

Safety Operating Guide

1-(2-Fluoro-5-methylpyridin-3-yl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone Proper Disposal Procedures

Executive Summary & Chemical Identification

Objective: This guide defines the safe handling, waste characterization, and disposal protocols for 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone . As a fluorinated pyridine derivative, this compound requires strict segregation from general organic waste streams to prevent the formation of hydrofluoric acid (HF) during standard incineration and to comply with halogenated waste regulations.[1]

Chemical Identity:

Parameter Detail
Chemical Name 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone
CAS Number 1256836-29-9 (Primary); Verify against vendor SDS as research intermediates may vary.[1][2]
Molecular Formula C₈H₈FNO
Molecular Weight 153.15 g/mol
Physical State Typically a low-melting solid or liquid (depending on purity/temperature).[1][2]

| Waste Classification | Halogenated Organic Solvent/Solid (Ignitable, Irritant).[1] |

Hazard Characterization (GHS & Waste Stream)

Proper disposal begins with accurate hazard identification.[1] Based on structural analogs (e.g., 2-fluoroacetophenone, fluoropyridines), this compound presents specific risks that dictate the disposal path.[1]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Flammable/Combustible Cat 4 (Liq) / Cat 2 (Sol)H227/H228: Combustible liquid or flammable solid.[1][2][3]
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowed.[1][3][4]
Skin/Eye Irritation Category 2 / 2AH315/H319: Causes skin and serious eye irritation.[1][3][4]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][2][3][4][5][6]
Waste Stream Designation
  • Primary Designation: Halogenated Organic Waste .[1]

  • Critical Restriction: Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) or strong acids.[1]

  • RCRA Codes (USA):

    • D001: Ignitability (if flash point < 60°C).

    • Note on D038 (Pyridine): While this is a pyridine derivative, it does not automatically trigger the D038 code unless it degrades to free pyridine or exhibits specific toxicity characteristics.[1] However, best practice treats it as a toxic, halogenated organic .[1]

Pre-Disposal Handling & Safety

Engineering Controls:

  • Perform all waste transfers inside a certified Chemical Fume Hood .[1][7]

  • Ensure the waste container is grounded if the substance is a liquid with a low flash point.[1]

Personal Protective Equipment (PPE):

  • Hand Protection: Nitrile rubber gloves (minimum 0.11 mm thickness) are generally sufficient for incidental splash.[1] For prolonged handling, use double-gloving or laminate gloves.[1][2]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]

  • Body Protection: Standard lab coat; chemical-resistant apron recommended for large volume transfers.[1][2]

Disposal Workflow & Decision Tree

The following diagram outlines the operational logic for segregating and packaging this specific waste stream.

DisposalWorkflow Start Waste: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone StateCheck Determine Physical State Start->StateCheck LiquidStream Liquid Waste StateCheck->LiquidStream Liquid SolidStream Solid Waste / Debris StateCheck->SolidStream Solid ContainerLiq Container: HDPE or Glass Carboy (Vented Cap Recommended) LiquidStream->ContainerLiq ContainerSol Container: Wide-Mouth HDPE Jar or Double-Lined Drum SolidStream->ContainerSol Segregation CRITICAL SEGREGATION: Label as 'Halogenated Organic' Do NOT mix with Acids or Non-Halogenated ContainerLiq->Segregation ContainerSol->Segregation Labeling Apply Hazardous Waste Label: 1. Full Chemical Name 2. Check 'Toxic' & 'Flammable' 3. Start Date Segregation->Labeling Storage Store in Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Transfer to EHS/Vendor Method: High-Temp Incineration (with HF Scrubbing) Storage->Disposal

Figure 1: Operational workflow for the segregation and disposal of fluorinated pyridine derivatives.[1][2][4][8]

Step-by-Step Disposal Protocol

Step 1: Container Selection
  • Compatibility: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2] Avoid metal containers (aluminum/steel) due to potential corrosion from hydrolysis products (HF) over long-term storage.[1][2]

  • Venting: If the waste is liquid and potentially reactive, use a vented cap (e.g., Nalgene® vented closure) to prevent pressure buildup.[1]

Step 2: Segregation (The "Halogen Rule")[1]
  • Rule: This compound contains Fluorine.[1][9][10] It must be disposed of in the Halogenated Waste stream.[1]

  • Why? Commercial incinerators use different burn cycles for halogenated waste.[1] Burning fluorinated compounds in standard non-halogenated lines can damage the incinerator (corrosion) and release toxic HF gas into the atmosphere.[1]

  • Action: Do not pour into the "General Organic Solvents" (Acetone/Methanol) carboy.[1]

Step 3: Labeling

Mark the container clearly with the following details:

  • Full Name: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone.[1][2][11][12]

  • Hazards: Check "Toxic" and "Ignitable/Flammable".[1]

  • Constituents: If in solution, list the solvent and the approximate concentration (e.g., "5% in Dichloromethane").

Step 4: Storage & Handoff
  • Store in a cool, dry Satellite Accumulation Area (SAA) .

  • Ensure secondary containment (tray) is present to catch leaks.[1]

  • Contact your facility's EHS department or licensed waste vendor (e.g., Veolia, Clean Harbors) for pickup when the container is 90% full or within 6 months of the start date.[1]

Emergency Procedures (Spill Response)

Scenario: Accidental spill of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone during transfer.[1][2]

  • Evacuate & Ventilate: Clear the immediate area.[1][9][13] If in a hood, lower the sash.[1]

  • PPE Up: Wear nitrile gloves, goggles, and a lab coat.[1] If the spill is large (>500 mL) or outside a hood, respiratory protection (organic vapor cartridge) may be required.[1]

  • Contain: Use vermiculite , dry sand, or commercial "Solvent/Organic" spill pads.[1] Do not use water initially, as it may spread the chemical.[1]

  • Clean Up:

    • Scoop absorbed material into a wide-mouth hazardous waste jar.[1][2]

    • Label this jar as "Debris contaminated with [Chemical Name]" .

    • Clean the surface with a soap/water solution after bulk removal.[1]

  • Disposal: Treat the spill debris as hazardous halogenated waste (same as the pure chemical).

References

  • Boroncore . (n.d.).[1] 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone Product Information & CAS. Retrieved March 2, 2026, from [Link][1]

  • U.S. Environmental Protection Agency (EPA) . (2024).[1] RCRA Waste Codes for Halogenated Solvents (F-List) and Characteristic Wastes. Retrieved March 2, 2026, from [Link]

  • National Research Council . (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

Sources

Personal protective equipment for handling 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1256836-29-9 Synonyms: 3-Acetyl-2-fluoro-5-methylpyridine; 1-(2-Fluoro-5-methyl-3-pyridinyl)ethanone Molecular Formula: C₈H₈FNO Molecular Weight: 153.15 g/mol [1][2]

Part 1: Executive Summary & Immediate Action Card

Status: ACTIVE HAZARD – Treat as a Potent Irritant & Toxicant.

This guide provides the operational framework for handling 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone , a fluorinated pyridine building block.[2] Due to the electron-withdrawing fluorine atom, this compound exhibits enhanced lipophilicity compared to non-fluorinated pyridines, increasing the risk of dermal absorption and systemic toxicity.[2]

🚨 Emergency Response Quick-View
ScenarioImmediate Action
Skin Contact Drench & Flush: Immediately wash with soap and water for 15+ minutes.[2][3] Fluorinated pyridines can penetrate skin rapidly; do not delay.
Eye Contact Irrigate: Flush eyes with water/saline for 15 minutes, lifting eyelids.[4] Seek medical attention immediately.
Inhalation Evacuate: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Dampen & Sweep: Cover with a damp absorbent pad to prevent dust. Sweep carefully. Do not create dust clouds.[3][5]
Ingestion Do NOT Induce Vomiting: Rinse mouth with water. Contact Poison Control immediately.[3]

Part 2: Hazard Identification & Risk Assessment[2][6][7]

The "Fluorine Effect" on Safety

Standard pyridine protocols are insufficient. The presence of the fluorine atom at the C2 position activates the ring for nucleophilic aromatic substitution (


) and increases the compound's lipophilicity (LogP).
  • Enhanced Absorption: The fluorine substituent facilitates faster permeation through the stratum corneum (outer skin layer) compared to non-halogenated analogs.

  • Reactivity: The C2-fluorine is a good leaving group.[2] In the presence of biological nucleophiles (proteins/DNA), it poses a sensitization risk.

  • Static Charge: Fluorinated solids are notorious for generating high static charge, leading to "jumping" powder during weighing, which increases inhalation risk.

GHS Classification (Assigned based on Structural Class)
  • Acute Toxicity, Oral (Category 4/3): Harmful/Toxic if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[6][7]

Part 3: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard latex gloves. Fluorinated organic solvents and solids require specific barrier protection.

PPE ComponentSpecificationRationale (Causality)
Hand Protection (Standard) Nitrile Rubber (Double Gloved) Min.[2] Thickness: 0.11 mm (4 mil)Change frequency: Every 30 minsNitrile provides good resistance to pyridine derivatives. Double gloving ensures that micro-tears do not result in direct skin exposure.
Hand Protection (High Risk) Laminate Film (Silver Shield/4H) Required for: Spills, prolonged handling, or heating.Laminate films offer broad-spectrum resistance to permeation by halogenated aromatics where nitrile may swell or degrade.[2]
Eye/Face Protection Chemical Splash Goggles (Face shield added if handling >5g)Safety glasses are insufficient for fine fluorinated dusts or potential splashes of reaction mixtures.
Respiratory Protection N95/P100 Mask (Solids) or Half-mask with OV/P100 cartridges Required if weighing outside a fume hood (strongly discouraged) or if the fume hood sash must be raised significantly.[2]
Body Protection Lab Coat (Cotton/Poly blend) + Chemical Apron (if handling liquids)Prevents contamination of street clothes. Synthetic fibers alone can melt if a fire occurs; blends are preferred.

Part 4: Operational Protocols

Safe Weighing & Transfer (The Static Control Loop)

Objective: Mitigate the "jumping powder" effect common with fluorinated solids.[2]

  • Engineering Control: All weighing MUST occur inside a certified chemical fume hood.

  • Static Neutralization: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the solid.

  • Transfer:

    • Place the receiving flask inside the balance chamber (if possible) or immediately adjacent.

    • Use a wide-mouth funnel to prevent bridging.[2]

    • Do not use a brush to clean the balance; use a damp Kimwipe to capture dust.

Reaction Setup Workflow

Objective: Prevent runaway exotherms during nucleophilic substitution.

ReactionSafety cluster_0 Exotherm Control Zone Start Start: Reaction Setup Check Check: Is Nucleophile Strong? (e.g., NaH, Alkoxides) Start->Check Solvent Dissolve 1-(2-Fluoro...) in Anhydrous Solvent Check->Solvent Yes Cooling Cool to 0°C or -78°C Solvent->Cooling Addition Add Nucleophile Dropwise Cooling->Addition Critical Step Monitor Monitor Internal Temp (Keep < 5°C rise) Addition->Monitor RoomTemp Warm to Room Temp Monitor->RoomTemp Stable

Caption: Logic flow for setting up reactions involving the displacement of the C2-Fluorine. Temperature control is critical to prevent runaway exotherms.

Handling Solutions
  • Solvent Choice: Avoid using DMSO as a primary solvent if possible, as it enhances skin permeability, carrying the toxic fluoropyridine directly into the bloodstream. Use DMF or Acetonitrile with extreme caution.

  • Syringe Transfer: Use Luer-lock syringes only. Slip-tip syringes can detach under pressure, spraying the hazardous solution.[2]

Part 5: Emergency Response & Spill Management[2]

Spill Logic Tree

Scenario: You have dropped a vial containing 5g of solid 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone.

  • Alert: Yell "Spill!" to warn nearby lab mates.

  • Assess: Is it in the hood?

    • Yes: Lower sash, proceed to clean.[5]

    • No: Evacuate the immediate area for 5 minutes to let dust settle.

  • Don PPE: Double nitrile gloves, goggles, N95 respirator.

  • Contain:

    • Do NOT dry sweep. This generates toxic dust.

    • Cover the powder with a damp paper towel (water or acetone).

  • Collect: Scoop the damp material into a wide-mouth jar.

  • Clean: Wipe the surface with a mild detergent (soap/water) followed by an alcohol wipe.

  • Disposal: Label as "Hazardous Waste: Fluorinated Organic Solid."

Part 6: Waste Disposal & Deactivation[2]

Disposal Class: Halogenated Organic Waste.

Waste StreamHandling ProtocolIncompatibility Note
Solid Waste Collect in a dedicated solid waste drum labeled "Toxic Solids."[2]Do not mix with strong oxidizers (e.g., permanganates) to avoid fire.
Liquid Waste (Mother Liquors) Segregate into "Halogenated Solvents" carboy.Ensure pH is neutral (6-8).[2] Acidic halogenated waste can generate HF gas over time if moisture is present.
Contaminated Sharps Place needles/syringes directly into a rigid sharps container.Do not recap needles.

Deactivation (Glassware): Rinse all glassware with acetone, then soak in a 10% bleach solution or a specific surfactant bath (e.g., Contrad 70) for 2 hours before standard washing. This helps degrade trace organic residues.

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54366660, 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone. Retrieved from [Link]

  • Boroncore (2025). Product Catalog: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (CAS 1256836-29-9).[1][2][8] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine. Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.